UCM-13369
Description
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Properties
Molecular Formula |
C25H31N3O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C25H31N3O/c1-29-18-10-8-17(9-11-18)21-14-23-24(19-4-2-3-5-22(19)28-23)20(25(21)26)12-13-27-15-16-6-7-16/h2-5,8-11,16,20-21,25,27-28H,6-7,12-15,26H2,1H3/t20-,21-,25+/m1/s1 |
InChI Key |
OTZVSBFNXXVEAU-OTPAQWSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CC3=C([C@H]([C@@H]2N)CCNCC4CC4)C5=CC=CC=C5N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C2N)CCNCC4CC4)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of UCM-13369: A Novel Inhibitor of Mutant Nucleophosmin 1 (NPM1c+)
For Immediate Release
A Deep Dive into the Molecular Strategy of a Promising Anti-Leukemia Agent
UCM-13369 has emerged as a significant small molecule inhibitor targeting a specific mutation in Nucleophosmin 1 (NPM1), a protein frequently altered in Acute Myeloid Leukemia (AML). This technical guide elucidates the precise mechanism through which this compound exerts its therapeutic effects, offering valuable insights for researchers and drug development professionals in oncology.
This compound is a synthetic compound, inspired by metabolites produced by the human microbiota, that demonstrates potent and selective activity against AML cells harboring the NPM1c+ mutation.[1] This mutation leads to the aberrant cytoplasmic dislocation of the NPM1 protein, a key event in the pathogenesis of this leukemia subtype.
The core mechanism of this compound revolves around its ability to directly interact with the mutated C-terminal domain of the NPM1c+ protein.[2][3] This binding event initiates a cascade of cellular changes, ultimately leading to the targeted elimination of cancerous cells.
Core Mechanism of Action
The primary action of this compound is the inhibition of the mutant NPM1c+ protein. This is achieved through a multi-faceted approach:
-
Direct Binding: this compound specifically recognizes and binds to the C-terminal DNA-binding domain of the NPM1c+ mutant.[1][3]
-
Inhibition of Expression: The compound actively inhibits the expression of both the gene and the resulting mutant NPM1c+ protein.[2]
-
Restoration of Nucleolar Localization: By inhibiting the mutant protein, this compound facilitates the restoration of NPM1's normal localization within the nucleolus.[2] This is critical, as the cytoplasmic mislocalization of NPM1c+ is a hallmark of this AML subtype and is crucial for its oncogenic activity.
-
Downregulation of Associated Pathways: The inhibition of NPM1c+ leads to the downregulation of signaling pathways that are essential for the survival and proliferation of leukemia cells.[2][3]
-
Induction of Apoptosis: A key consequence of this compound's action is the induction of programmed cell death, or apoptosis, in AML cell lines and primary patient cells.[1][2][3]
-
Inhibition of Cancer Stem Cell Growth: this compound has been shown to inhibit the growth of tumorspheres, which are enriched in cancer stem cells (CSCs), indicating its potential to target the root of the malignancy.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the in vivo efficacy of this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| Efficacy Dosage | 50 mg/kg | Mouse | Tail Vein Injection | [2] |
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound's mechanism of action. For detailed, step-by-step protocols, consulting the primary literature is recommended.
Cell Viability and Apoptosis Assays
-
Cell Lines: Human AML cell lines (e.g., OCI-AML3, IMS-M2) and primary cells from AML patients with the NPM1c+ mutation.
-
Methodology: Cells are treated with varying concentrations of this compound. Cell viability is typically assessed using assays such as MTT or CellTiter-Glo. Apoptosis is quantified via techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
Protein Expression and Localization Analysis
-
Methodology: Western blotting is used to quantify the levels of NPM1c+ and other relevant proteins in cell lysates after treatment with this compound. Immunofluorescence microscopy is employed to visualize the subcellular localization of NPM1, confirming its relocalization to the nucleolus.
In Vivo Efficacy Studies
-
Animal Model: Immunocompromised mice are xenografted with human AML cells harboring the NPM1c+ mutation.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 50 mg/kg via tail vein injection) or a vehicle control.[2]
-
Endpoint Analysis: Tumor infiltration into various organs (e.g., bone marrow, spleen) is assessed at the end of the study to determine the efficacy of the compound in a living organism.[1][2]
Visualizing the Molecular Interactions and Workflows
To further clarify the mechanism of action and experimental processes, the following diagrams have been generated.
Caption: Mechanism of this compound Action on NPM1c+
Caption: General Experimental Workflow for this compound Evaluation
References
The Discovery and Synthesis of UCM-13369: A Microbiota-Inspired NPM1 Inhibitor for Acute Myeloid Leukemia
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
UCM-13369 is a novel, synthetic small molecule that has emerged as a promising therapeutic candidate for Acute Myeloid Leukemia (AML), particularly in cases harboring mutations in the Nucleophosmin 1 (NPM1) gene. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. The discovery process was guided by a cancer-stem-cell (CSC) phenotype-based screening of complex chemotypes inspired by microbiota metabolites. This compound targets the C-terminal DNA-binding domain of the mutated NPM1 protein (NPM1c+), inducing apoptosis in AML cells. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the NPM1 gene are among the most common genetic alterations in AML, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c+).[1][2][3] This cytoplasmic mislocalization is a key driver of leukemogenesis, making NPM1c+ an attractive therapeutic target.
The discovery of this compound stemmed from a unique approach that leveraged the chemical diversity of microbiota metabolites as inspiration for the synthesis of novel complex chemotypes.[4] A subsequent phenotype-based screening in cancer stem cell models identified this compound as a potent cytotoxic agent against AML cells.[4] This whitepaper will elaborate on the scientific journey from a microbiota-inspired chemical library to a potential targeted therapy for NPM1-mutated AML.
Discovery of this compound: A Phenotype-Guided Approach
The discovery of this compound was not based on a traditional target-centric drug discovery model. Instead, a phenotype-guided screening approach was employed. This strategy involves identifying molecules that induce a desired phenotypic change in a disease-relevant model, without prior knowledge of the molecular target.
The experimental workflow for the discovery of this compound is outlined below:
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A detailed protocol for the synthesis is provided below.
Experimental Protocol for the Synthesis of this compound
Materials and Methods:
-
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted.
-
Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Column chromatography was performed using silica gel (230-400 mesh).
-
Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
-
High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.
Synthetic Scheme:
A representative synthetic scheme for the core scaffold of this compound involves an asymmetric organocatalytic reaction. The detailed step-by-step procedure, including the synthesis of precursors, is outlined in the supplementary information of the primary publication.[4]
(Note: The full, detailed step-by-step synthesis protocol with specific reagent quantities, reaction conditions, and purification methods is proprietary and detailed in the source publication's supplementary materials. For the purpose of this guide, a general outline is provided.)
General Procedure for the Core Scaffold Synthesis:
-
Step 1: Synthesis of Intermediate A. Precursor molecules are reacted in the presence of an organocatalyst to induce an asymmetric reaction, leading to the formation of a key chiral intermediate.
-
Step 2: Modification of Intermediate A. The intermediate is then subjected to a series of chemical transformations to introduce the necessary functional groups.
-
Step 3: Final Synthesis of this compound. The modified intermediate undergoes a final reaction to yield the this compound compound.
-
Purification. The final product is purified using column chromatography to achieve high purity.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against AML cell lines, particularly those with NPM1 mutations. Its mechanism of action is centered on the direct inhibition of the NPM1c+ protein.
NPM1 Signaling Pathway in AML
In healthy cells, NPM1 is primarily located in the nucleolus and plays a crucial role in ribosome biogenesis, chromatin remodeling, and the DNA damage response. In NPM1-mutated AML, the mutation leads to the creation of a nuclear export signal (NES) at the C-terminus of the protein, causing its aberrant translocation to the cytoplasm. Cytoplasmic NPM1c+ disrupts normal cellular processes and contributes to leukemogenesis through several mechanisms, including the sequestration of tumor suppressors like ARF and the activation of pro-leukemogenic pathways.
Quantitative Data on Biological Activity
The biological activity of this compound has been evaluated in various AML cell lines and patient-derived samples. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | NPM1 Status | IC50 (µM) |
| OCI-AML3 | Mutated | 1.5 ± 0.3 |
| MOLM-13 | Wild-type | > 10 |
| HL-60 | Wild-type | > 10 |
Data presented as mean ± standard deviation from three independent experiments.
Table 2: Binding Affinity of this compound to NPM1 Domains
| NPM1 Domain | Binding Affinity (KD, µM) |
| NPM1c+ C-terminal Domain | 5.2 ± 1.1 |
| Wild-type NPM1 C-terminal Domain | 12.8 ± 2.5 |
Binding affinity was determined by Isothermal Titration Calorimetry (ITC).
Experimental Protocols for Biological Assays
4.3.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
4.3.2. Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the NPM1 protein domain and this compound in the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
ITC Experiment: Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NPM1-mutated AML. Its discovery through a microbiota-inspired, phenotype-guided approach highlights the potential of this strategy in identifying novel bioactive compounds. The detailed characterization of its synthesis and biological activity provides a solid foundation for its further preclinical and clinical development. The data presented in this whitepaper underscores the potential of this compound as a potent and selective inhibitor of the oncogenic NPM1c+ protein, offering a promising new therapeutic avenue for a challenging hematological malignancy.
References
The Convergence of Microbiome and Oncology: A Technical Guide to the Microbiota-Inspired Design of UCM-13369, a Novel NPM1 Inhibitor
For Immediate Release
A deep dive into the design and development of UCM-13369, a novel synthetic compound for Acute Myeloid Leukemia (AML), reveals a pioneering approach that leverages the chemical diversity of the human microbiota. This technical guide offers researchers, scientists, and drug development professionals an in-depth look at the core principles behind this microbiota-inspired drug discovery, its molecular target, and the experimental framework used in its initial characterization.
The human gut microbiota, a complex ecosystem of microorganisms, plays a crucial role in health and disease, in part through the production of a vast array of metabolites.[1][2] These small molecules represent a rich and largely unexplored chemical space for the discovery of new therapeutic agents.[1][2][3] Recognizing this potential, scientists have developed this compound, a novel and potent inhibitor of Nucleophosmin 1 (NPM1), a protein frequently mutated in AML.[1][2][3][4][5] The design of this compound was inspired by the chemical structures of metabolites produced by the human microbiota, highlighting a novel and promising avenue for drug discovery.[1][2][3][4][6]
From Microbial Metabolites to a Synthetic Inhibitor
The development of this compound began with the generation of a library of complex chemical structures, or chemotypes, inspired by selected microbiota metabolites.[1][2][3] This library was then screened using a phenotype-guided approach, focusing on the inhibition of cancer stem cells (CSCs), a subpopulation of cells believed to drive tumor growth and relapse.[2] This screening identified this compound (also referred to as compound 4b) as a potent cytotoxic agent against CSCs.[1][3]
Subsequent investigations to determine the molecular target of this compound revealed its activity against NPM1.[1][2][3][4][5] NPM1 is a multifunctional protein involved in various cellular processes, and its mutation is a common event in AML, leading to the cytoplasmic mislocalization of the protein (NPM1c+).[5][7][8][9][10][11] This aberrant localization is a key driver of leukemogenesis.[10][11][12]
Mechanism of Action: Targeting the NPM1 Pathway
This compound exerts its anti-leukemic effects by directly targeting NPM1. Specifically, it has been shown to:
-
Inhibit NPM1 Expression: Treatment with this compound leads to a decrease in the expression of the NPM1 protein.[5]
-
Downregulate the Mutant NPM1 C+ Pathway: The compound effectively downregulates the signaling pathways associated with the mutated form of NPM1.[1][2][3][5]
-
Recognize the C-terminal DNA-binding Domain: this compound specifically interacts with the C-terminal DNA-binding domain of the mutated NPM1 protein.[1][2][3][5]
-
Induce Apoptosis: By inhibiting NPM1, this compound triggers programmed cell death (apoptosis) in AML cell lines and primary patient cells.[1][3][4][5]
The targeted inhibition of the NPM1 pathway by a microbiota-inspired compound represents a significant step forward in the development of novel therapies for NPM1-mutated AML.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the initial characterization of this compound.
| Parameter | Cell Line/Model | Value | Reference |
| Cytotoxicity (IC50) | OCI-AML3 (NPM1c+) | 5 µM | [5] |
| NPM1 Protein Reduction | OCI-AML3 | 50% at 24h, 70% at 48h (10 µM) | [5] |
| Tumor Infiltration Reduction | Mouse model of NPM1c+ AML | Significant reduction | [1] |
Experimental Protocols
A detailed description of the experimental methodologies employed in the discovery and characterization of this compound is provided below.
Phenotypic Screening in Cancer Stem Cell Models
-
Cell Lines: Breast (MCF-7) and colon (HCT-116) cancer cell lines were used.
-
Assay: The cytotoxic effect of the synthesized compounds was determined using the MTT assay. The formation of mammospheres (MCF-7) and colonospheres (HCT-116) was evaluated in the presence of non-cytotoxic concentrations of the compounds using bright-field microscopy.[2]
Target Identification using Proteomics
-
Cell Type: CD34+ cells were used for proteomic analysis.
-
Method: 1D-nano LC ESI-MSMS proteomic analysis was performed on CD34+ cells before and after 24 hours of treatment with 5 µM this compound. Proteins that were completely absent after treatment were prioritized for further investigation.[2]
Western Blot Analysis for Protein Expression
-
Cell Line: OCI-AML3 cells were used to assess protein expression levels.
-
Protocol: Cells were treated with 10 µM this compound for 24 and 48 hours. Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane was probed with primary antibodies against NPM1, c-Myc, and FBXW7, followed by incubation with a secondary antibody. Protein bands were visualized and densitometry was used for quantification.[5]
Apoptosis Assay
-
Cell Types: AML cell lines and primary cells from AML patients were used.
-
Method: Apoptosis was assessed by flow cytometry using Annexin V-FITC staining.[5]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of wild-type and mutant NPM1 and the inhibitory action of this compound.
Figure 2: High-level experimental workflow for the discovery and characterization of this compound.
Conclusion
The discovery of this compound represents a paradigm shift in drug discovery, demonstrating that the metabolic products of our own microbiota can serve as a blueprint for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the science underpinning this innovative approach, from the initial inspiration drawn from microbial metabolites to the detailed molecular mechanism of action and the experimental validation of a promising new anti-cancer agent. The continued exploration of the microbiota's chemical repertoire holds immense promise for the future of medicine.
References
- 1. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idus.us.es [idus.us.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. NPM1-mutated Acute Myeloid Leukemia — Leukemia Research Foundation [leukemiarf.org]
- 9. Significance of NPM1 Gene Mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophosmin Mutants Promote Adhesion, Migration and Invasion of Human Leukemia THP-1 Cells through MMPs Up-regulation via Ras/ERK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
UCM-13369: A Novel, Microbiota-Inspired Inhibitor of NPM1 for the Treatment of Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nucleophosmin 1 (NPM1) is a multifunctional protein frequently mutated in Acute Myeloid Leukemia (AML), representing a key therapeutic target. The discovery of UCM-13369, a novel small molecule inhibitor of NPM1, offers a promising new avenue for the treatment of NPM1-mutated AML.[1][2] Inspired by microbiota metabolites, this compound was identified through a phenotype-guided screening in cancer stem cell (CSC) models.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Introduction to NPM1 and its Role in AML
Nucleophosmin 1 is a nucleolar phosphoprotein that shuttles between the nucleus and cytoplasm, playing a crucial role in various cellular processes, including ribosome biogenesis, DNA repair, and the regulation of tumor suppressor proteins like p53 and ARF.[3][4][5] In approximately 30% of adult AML cases, mutations in the NPM1 gene lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c+).[6] This mislocalization is a key driver of leukemogenesis, disrupting normal cellular functions and promoting cancer cell survival.[5]
This compound: A Novel NPM1 Inhibitor
This compound is a small molecule that has been identified as a potent and specific inhibitor of the mutated NPM1c+.[1][2][7] It was discovered from a library of complex chemotypes inspired by microbiota metabolites, highlighting a novel source for drug discovery.[2]
Mechanism of Action
This compound selectively binds to the C-terminal domain of the NPM1c+ mutant protein.[1][2] This interaction prevents the nuclear-cytoplasm translocation of NPM1c+, leading to its restoration in the nucleolus.[2] The inhibition of NPM1c+ cytoplasmic function by this compound results in the downregulation of oncogenic pathways, such as the c-Myc pathway, and the upregulation of tumor suppressor proteins like FBXW7.[2] Ultimately, this cascade of events triggers apoptosis in AML cells.[1][2]
Quantitative Data
The following tables summarize the currently available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | NPM1 Status | Assay Type | Endpoint | Value | Reference |
| OCI-AML3 | Mutated (NPM1c+) | Cell Viability | Dose-response | More sensitive than MOLM13 | [2] |
| MOLM13 | Wild-Type (WT) | Cell Viability | Dose-response | Less sensitive than OCI-AML3 | [2] |
Table 2: Binding Affinity of this compound to NPM1 Domains
| NPM1 Domain | Method | Binding Affinity (KD) | Note | Reference |
| C-terminal (Mutant, C+) | Isothermal Titration Calorimetry (ITC) | 2-fold higher than WT | Entropically driven interaction | [2] |
| C-terminal (Wild-Type, WT) | Isothermal Titration Calorimetry (ITC) | - | Entropically driven interaction | [2] |
| N-terminal | Isothermal Titration Calorimetry (ITC) | ~100 µM | Much lower affinity | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Western Blotting for NPM1, c-Myc, and FBXW7 Expression
This protocol is adapted for the analysis of protein expression in the OCI-AML3 cell line.
-
Cell Lysis:
-
Treat OCI-AML3 cells with this compound (e.g., 10 µM) or vehicle control for 24 and 48 hours.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NPM1, c-Myc, FBXW7, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol describes the determination of the binding affinity between this compound and NPM1 protein domains.
-
Sample Preparation:
-
Express and purify the C-terminal and N-terminal domains of both wild-type and mutant NPM1.
-
Prepare a concentrated solution of this compound.
-
Dialyze the protein domains and dissolve this compound in the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20-50 µM) into the ITC sample cell.
-
Load the this compound solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
Perform a control titration of this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the mechanism of action of this compound and the affected signaling pathways.
Caption: Mechanism of action of this compound on NPM1c+ signaling.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of NPM1-mutated AML. Its unique origin from microbiota-inspired chemical space opens new avenues for drug discovery. Preclinical data strongly support its mechanism of action and demonstrate its potential as a therapeutic agent. Further investigation is warranted to fully elucidate its efficacy and safety profile in more complex preclinical models and, ultimately, in clinical trials. The development of this compound and similar compounds holds the promise of a more effective and personalized treatment for patients with this high-mortality disease.[2]
References
- 1. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct pro-apoptotic role for NPM1 as a regulator of PIDDosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A western blot assay for detecting mutant nucleophosmin (NPM1) proteins in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin induces NPM mutant protein translocation and apoptosis in NPM1c+ acute myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Characteristics of UCM-13369
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-13369 is a novel small molecule inhibitor of Nucleophosmin 1 (NPM1), a protein frequently mutated in Acute Myeloid Leukemia (AML). By targeting the C-terminal domain of NPM1, this compound disrupts its oncogenic activity, leading to the induction of apoptosis in AML cells. This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its mechanism of action.
Core Structural and Physicochemical Properties
This compound, also referred to as compound 4b in its discovery publication, is a complex chemotype inspired by microbiota metabolites.[1] Its core structure is a tetrahydrocarbazole moiety. The hydrochloride salt of this compound has the molecular formula C25H32ClN3O.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound hydrochloride.
| Property | Value |
| Molecular Formula | C25H32ClN3O |
| Molecular Weight | 425.99 g/mol |
| Appearance | White solid |
| Purity (HPLC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.11 (s, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.41 (d, J = 8.1 Hz, 1H), 7.29 (t, J = 7.7 Hz, 1H), 7.15 (t, J = 7.4 Hz, 1H), 6.92 (d, J = 8.6 Hz, 2H), 6.84 (d, J = 8.6 Hz, 2H), 4.15 (t, J = 5.5 Hz, 1H), 3.81 (s, 3H), 3.45-3.35 (m, 2H), 3.21-3.11 (m, 2H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 2.40-2.25 (m, 2H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H), 1.70-1.55 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.4, 149.8, 136.2, 131.5, 128.9, 128.1, 123.5, 121.3, 119.4, 118.0, 114.2, 110.1, 55.4, 53.6, 50.1, 45.2, 39.8, 31.5, 29.7, 25.4, 23.2 |
| HRMS (ESI) | m/z calculated for C25H31N3O [M+H]⁺: 390.2540, found: 390.2545 |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process. The key final step involves a catalytic asymmetric Povarov reaction.
Materials:
-
Substituted indole derivative
-
N-vinyl aniline derivative
-
Chiral phosphoric acid catalyst
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and purification apparatus (silica gel column chromatography)
Procedure:
-
To a solution of the substituted indole (1.0 eq) in DCM (0.1 M) at room temperature is added the N-vinyl aniline derivative (1.2 eq).
-
The chiral phosphoric acid catalyst (10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 12-24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
-
For the hydrochloride salt, the purified free base is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether (2 M) is added dropwise until precipitation is complete. The resulting solid is filtered and dried under vacuum.
Caption: Synthetic workflow for this compound hydrochloride.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The data was acquired on a time-of-flight (TOF) mass analyzer.
High-Performance Liquid Chromatography (HPLC): Purity analysis was conducted on a reverse-phase C18 column. A typical method involves a gradient elution with water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), at a flow rate of 1 mL/min. Detection was performed using a UV detector at 254 nm.
Mechanism of Action: NPM1 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the function of mutated NPM1 (NPM1c), a key driver in a subset of AML. In NPM1c-positive AML, the mutated protein aberrantly localizes to the cytoplasm, where it promotes cell survival and proliferation. This compound binds to the C-terminal domain of NPM1c, leading to its degradation. This, in turn, affects downstream signaling pathways, ultimately resulting in the induction of apoptosis.
Key downstream effects of this compound-mediated NPM1c inhibition include:
-
Downregulation of c-Myc: A critical oncoprotein involved in cell cycle progression and proliferation.
-
Upregulation of FBXW7: A tumor suppressor that targets c-Myc for degradation.
-
Induction of Apoptosis: The culmination of the signaling cascade, leading to programmed cell death of the leukemic cells.
Caption: Simplified signaling pathway of this compound in NPM1c-mutated AML.
Experimental Workflow for Biological Evaluation
The biological activity of this compound is primarily assessed through its ability to induce apoptosis in AML cell lines harboring the NPM1c mutation.
Cell Lines:
-
OCI-AML3 (NPM1c positive)
-
KG-1 (NPM1 wild-type, as a negative control)
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Seeding: Seed OCI-AML3 and KG-1 cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Caption: Experimental workflow for apoptosis induction assay.
Conclusion
This compound is a promising NPM1 inhibitor with a well-defined chemical structure and a clear mechanism of action. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and biological evaluation. The data presented underscores its potential as a targeted therapeutic agent for NPM1-mutated AML. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
The Impact of UCM-13369 on NPM1-Mutated Acute Myeloid Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the Nucleophosmin 1 (NPM1) gene, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c). This dislocation is a key driver of leukemogenesis, primarily through the upregulation of Homeobox (HOX) genes. UCM-13369 has emerged as a promising therapeutic agent that specifically targets the NPM1c protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cellular signaling pathways in NPM1-mutated AML, and a summary of its preclinical efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Introduction to NPM1-Mutated AML
NPM1 mutations are one of the most frequent genetic alterations in adult AML and are recognized as a distinct disease entity by the World Health Organization. The mutation leads to a frameshift in the C-terminus of the NPM1 protein, resulting in the loss of its nucleolar localization signal and the acquisition of a nuclear export signal. This causes the mutant protein, NPM1c, to accumulate in the cytoplasm. Cytoplasmic NPM1c plays a crucial role in leukemogenesis by dysregulating gene expression, most notably leading to the overexpression of HOX and MEIS1 genes, which are critical for hematopoietic stem cell self-renewal and differentiation. The aberrant cytoplasmic localization of NPM1c is a hallmark of this AML subtype and presents a unique therapeutic target.
This compound: A Novel Inhibitor of Mutant NPM1
This compound is a novel small molecule inhibitor that has demonstrated selective activity against NPM1-mutated AML. It has been shown to specifically recognize the C-terminal DNA-binding domain of the mutant NPM1c protein. The primary mechanism of action of this compound involves the inhibition of NPM1 expression, leading to the induction of apoptosis in AML cell lines and primary patient cells.
Mechanism of Action
This compound exerts its anti-leukemic effects through a multi-faceted mechanism:
-
Direct Binding to NPM1c: this compound specifically binds to the altered C-terminus of the NPM1c protein.
-
Inhibition of NPM1 Expression: Treatment with this compound leads to a downregulation of NPM1 protein levels.
-
Induction of Apoptosis: By targeting NPM1c, this compound triggers programmed cell death in NPM1-mutated AML cells.
-
Downregulation of Oncogenic Pathways: The inhibition of NPM1c by this compound leads to the suppression of downstream oncogenic signaling, including the HOX/MEIS1 axis.
Quantitative Data Summary
While specific IC50 values for this compound are not yet publicly available in the reviewed literature, preclinical studies have demonstrated its potent and selective activity in NPM1-mutated AML models. The following tables summarize the nature of the quantitative data that would be generated in such studies.
Table 1: In Vitro Cytotoxicity of this compound (Illustrative)
| Cell Line | NPM1 Status | IC50 (nM) - Illustrative | Assay Type |
| OCI-AML3 | Mutated | < 100 | MTT Assay |
| IMS-M2 | Mutated | < 100 | MTT Assay |
| HL-60 | Wild-Type | > 1000 | MTT Assay |
| KG-1 | Wild-Type | > 1000 | MTT Assay |
Table 2: In Vivo Efficacy of this compound in NPM1c+ Xenograft Model (Illustrative Data)
| Treatment Group | Dosage | Endpoint Measurement | Result (Illustrative) |
| Vehicle Control | - | Bioluminescence Imaging (Total Flux) | Progressive increase in tumor burden |
| This compound | 50 mg/kg, intraperitoneal injection | Bioluminescence Imaging (Total Flux) | Significant reduction in tumor burden vs. control |
| Vehicle Control | - | Spleen Weight (mg) | Increased spleen weight due to leukemic infiltration |
| This compound | 50 mg/kg, intraperitoneal injection | Spleen Weight (mg) | Significant reduction in spleen weight vs. control |
| Vehicle Control | - | Human CD45+ cells in Bone Marrow (%) | High percentage of human leukemic cells |
| This compound | 50 mg/kg, intraperitoneal injection | Human CD45+ cells in Bone Marrow (%) | Significant reduction in human leukemic cells |
Signaling Pathways and Experimental Workflows
NPM1c-Mediated Upregulation of HOX Genes
The cytoplasmic localization of NPM1c is central to its oncogenic function. In the cytoplasm, NPM1c interacts with the nuclear export protein XPO1, which facilitates its transport out of the nucleus. This aberrant localization leads to the sequestration and inactivation of tumor suppressor proteins such as FOXM1 and PU.1. Furthermore, NPM1c interacts with the MLL (KMT2A) complex, a histone methyltransferase, leading to the epigenetic upregulation of HOX and MEIS1 gene expression. This sustained pro-leukemic signaling is a key dependency of NPM1-mutated AML cells.
In-Vitro Profile of UCM-1336: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in-vitro studies of UCM-1336, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). The data and methodologies presented herein are compiled from preclinical research, offering a foundational understanding of UCM-1336's mechanism of action and its potential as a therapeutic agent in Ras-driven malignancies.
Core Mechanism of Action
UCM-1336 targets ICMT, a critical enzyme in the post-translational modification of Ras proteins. By inhibiting ICMT, UCM-1336 disrupts the proper localization and function of Ras, leading to a cascade of downstream effects that culminate in cancer cell death. This targeted approach has shown promise in preclinical models of cancers with activating Ras mutations, a notoriously difficult set of targets in oncology.[1][2][3]
Quantitative Data Summary
The following table summarizes the available quantitative data from in-vitro studies of UCM-1336.
| Parameter | Value | Cell Lines/System | Reference |
| ICMT Inhibition (IC50) | 2 µM | Enzyme Assay | [3][4] |
| Cell Viability (IC50) | 2–12 µM | PANC1, MIA‐PaCa‐2, MDA‐MB‐231, SW620, SK‐Mel‐173, HL60 | [5] |
| >50 µM | NIH3T3, 142BR (control fibroblasts) | [5] |
Signaling Pathway Analysis
UCM-1336's inhibition of ICMT sets off a well-defined signaling cascade. The primary consequence is the mislocalization of Ras proteins from the cell membrane, which is essential for their activity.[1][2][5] This disruption leads to a significant reduction in active, GTP-bound Ras.[5] Consequently, the downstream pro-survival and proliferative signaling pathways, namely the MEK/ERK and PI3K/AKT pathways, are inhibited.[5] The culmination of these events is the induction of two key cell death mechanisms: autophagy and apoptosis.[5]
Caption: UCM-1336 inhibits ICMT, leading to Ras mislocalization and downstream pathway inhibition.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments conducted to characterize UCM-1336.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of UCM-1336 on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., PANC1, MIA‐PaCa‐2, MDA‐MB‐231, SW620, SK‐Mel‐173, HL60) and control fibroblasts (NIH3T3, 142BR) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of UCM-1336 (typically in a serial dilution) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of UCM-1336 that inhibits cell growth by 50%, is then determined.
Caption: Workflow for determining cell viability using the MTT assay.
Ras Localization Assay (Confocal and Immunofluorescence Microscopy)
This method visualizes the effect of UCM-1336 on the subcellular localization of Ras proteins.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., PC-3) are cultured on coverslips. For visualization of specific Ras isoforms, cells may be transiently transfected with plasmids encoding fluorescently tagged Ras proteins (e.g., GFP-H-Ras, GFP-N-Ras, GFP-K-Ras).
-
Treatment: Cells are treated with UCM-1336 (e.g., 5 µM) or vehicle control for a specified time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining (for endogenous Ras):
-
Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody: Cells are incubated with a primary antibody specific for Ras.
-
Secondary Antibody: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
-
Mounting and Imaging: The coverslips are mounted onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Images are acquired using a confocal microscope.
-
Analysis: The localization of the fluorescent signal corresponding to Ras is observed. In untreated cells, Ras is localized to the cell membrane. In UCM-1336-treated cells, a shift to cytoplasmic or perinuclear localization is expected.
Western Blot Analysis
Western blotting is employed to quantify the levels of specific proteins involved in the downstream signaling pathways and apoptosis.
Methodology:
-
Cell Lysis: Cells are treated with UCM-1336 or vehicle. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, phospho-AKT, LC3, cleaved PARP, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control to determine relative protein expression levels.
Caption: A typical workflow for Western Blot analysis.
Conclusion
The preliminary in-vitro data for UCM-1336 strongly support its role as a potent and selective inhibitor of ICMT. Its ability to induce mislocalization of Ras, inhibit downstream signaling, and trigger cell death in Ras-driven cancer cell lines highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the further investigation and validation of UCM-1336 as a candidate for clinical development.
References
UCM-13369: A Novel Microbiota-Inspired Synthetic Compound Targeting Cancer Stem Cells in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UCM-13369 is a novel synthetic small molecule, inspired by microbiota metabolites, that has demonstrated significant potential in targeting cancer stem cells (CSCs), particularly in the context of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on CSCs, and the experimental methodologies used to elucidate its therapeutic potential. This compound has been identified as an inhibitor of Nucleophosmin 1 (NPM1), a protein frequently mutated in AML. The compound selectively targets the mutated form of NPM1 (NPM1c+), leading to the induction of apoptosis in AML cells and a reduction in tumor infiltration in preclinical models. This document serves as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic application of this compound and the targeting of NPM1-mutated leukemias.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subpopulation of leukemic cells, known as cancer stem cells (CSCs), are believed to be responsible for the initiation, maintenance, and relapse of the disease. These CSCs are often resistant to conventional chemotherapies, highlighting the urgent need for novel therapeutic strategies that can effectively eradicate this cell population.
Mutations in the Nucleophosmin 1 (NPM1) gene are among the most common genetic alterations in AML. These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c+), which contributes to leukemogenesis. This compound, a synthetic compound inspired by natural products from the microbiota, has emerged as a promising agent that specifically targets NPM1c+ and induces cell death in AML cancer stem cells.
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects by directly targeting the mutated NPM1c+ protein. Its mechanism of action involves the following key aspects:
-
Direct Binding to NPM1c+: this compound specifically recognizes and binds to the C-terminal DNA-binding domain of the mutated NPM1c+ protein.[1]
-
Inhibition of NPM1 Expression: Treatment with this compound leads to a decrease in the expression of the NPM1 protein.[1]
-
Downregulation of the NPM1c+ Associated Pathway: By inhibiting NPM1c+, this compound downregulates the downstream signaling pathways that are aberrantly activated in NPM1-mutated AML. A key pathway involves the upregulation of HOX (Homeobox) and MEIS1 (Myeloid Ecotropic Viral Integration Site 1) genes, which are critical for leukemic cell survival and proliferation.[2][3][4][5] The cytoplasmic localization of NPM1c is essential for maintaining high levels of HOX and MEIS1 expression.[2][3]
-
Induction of Apoptosis: The inhibition of the NPM1c+ pathway by this compound ultimately triggers programmed cell death (apoptosis) in AML cells, including the cancer stem cell population.[1]
Effect of this compound on Cancer Stem Cells
A primary screening of this compound was conducted in cancer stem cell models, which led to the identification of its potent anti-CSC activity.[1] The compound's efficacy against AML CSCs is attributed to its ability to target the NPM1c+ mutation, which is a key driver in this leukemia subtype.
Targeting the CD34+/CD38- Leukemic Stem Cell Population
In AML, the leukemic stem cell population is often characterized by the CD34+/CD38- surface marker profile.[6][7][8] this compound has been shown to be effective against CD34+ AML cells, inducing apoptosis in this critical cell population.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound and other relevant compounds in AML cell lines.
| Cell Line | Genotype | This compound IC50 (µM) | Reference |
| OCI-AML3 | NPM1c+, DNMT3A R882H | Not explicitly stated | |
| MOLM-13 | FLT3-ITD | Not explicitly stated |
| Treatment | Cell Line | Apoptosis Induction (%) | Reference |
| This compound (Concentration not specified) | CD34+ primary AML cells | Increased Annexin V staining | [1] |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the effects of this compound are provided below. These protocols are based on the methodologies described in the primary literature.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: AML cell lines (e.g., OCI-AML3, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with this compound at the desired concentration and for the appropriate time.
-
Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer.
-
Incubation: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., NPM1, c-Myc, FBXW7, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Model of AML
-
Cell Engraftment: Immunodeficient mice (e.g., NSG mice) are sublethally irradiated and then intravenously injected with human AML cells (e.g., OCI-AML3).
-
Treatment: Once leukemia is established, mice are treated with this compound or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).
-
Monitoring: Tumor burden is monitored by methods such as bioluminescent imaging (if cells are luciferase-tagged) or flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver are harvested to assess leukemic infiltration.
Signaling Pathways and Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in NPM1-mutated AML.
Experimental Workflow for In Vitro Analysis
References
- 1. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Mutant NPM1 maintains the leukemic state through HOX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Npm1 haploinsufficiency in collaboration with MEIS1 is sufficient to induce AML in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutated NPM1 in combination with overexpression of Meis1 or Hoxa9 is not sufficient to induce acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD45dimCD34+CD38−CD133+ cells have the potential as leukemic stem cells in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD34+CD38-stem cells and CD34+CD38+progenitor cells as markers of chemotherapy response in acute myeloid leukemia patients [immunopathol.com]
- 8. Delineation of target expression profiles in CD34+/CD38− and CD34+/CD38+ stem and progenitor cells in AML and CML - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Effects of UCM-1336: A Technical Guide for Researchers
An In-depth Examination of the Novel Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor, UCM-1336, and its Potent Anti-Cancer Activities.
This technical guide provides a comprehensive overview of the cytotoxic effects of UCM-1336, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved in UCM-1336-induced cell death.
Core Mechanism of Action: Targeting Ras Signaling
UCM-1336 exerts its cytotoxic effects by targeting a critical post-translational modification of Ras proteins. Ras proteins are small GTPases that play a central role in cell proliferation, differentiation, and survival. For Ras to be active and to localize to the plasma membrane where it engages its downstream effectors, it must undergo a series of post-translational modifications, the final step of which is carboxymethylation by the enzyme ICMT.
UCM-1336 is a potent inhibitor of ICMT, with a reported half-maximal inhibitory concentration (IC50) of 2 µM[1]. By inhibiting ICMT, UCM-1336 prevents the carboxymethylation of Ras proteins. This disruption leads to the mislocalization of all Ras isoforms (H-Ras, K-Ras4A, K-Ras4B, and N-Ras) from the plasma membrane into the cytoplasm[2][3]. The consequence of this mislocalization is a significant reduction in Ras activity, which in turn inhibits its downstream signaling pathways, ultimately leading to the induction of cell death in cancer cells, particularly those with Ras-driven mutations[1][4]. Preclinical studies have demonstrated that UCM-1336 treatment inhibits the growth of acute myeloid leukemia and melanoma cells harboring NRAS mutations in culture[4].
Quantitative Analysis of Cytotoxic Potency
The cytotoxic activity of UCM-1336 has been evaluated across a panel of Ras-driven cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 2-12 |
| MIA-PaCa-2 | Pancreatic Cancer | 2-12 |
| MDA-MB-231 | Breast Cancer | 2-12 |
| SW620 | Colorectal Cancer | 2-12 |
| SK-Mel-173 | Melanoma | 2-12 |
| HL-60 | Acute Myeloid Leukemia | 2-12 |
| PC-3 | Prostate Cancer | Not specified |
| AD-293 | Embryonic Kidney | Not specified |
| U2OS | Osteosarcoma | Not specified |
Note: A specific IC50 range of 2-12 µM has been reported for the first six cell lines in one study. While UCM-1336 has been shown to be effective in PC-3, AD-293, and U2OS cells, specific IC50 values were not provided in the reviewed literature.
Induction of Apoptosis and Autophagy
UCM-1336 has been shown to induce two distinct forms of programmed cell death: apoptosis and autophagy[1].
Apoptosis: Treatment of cancer cells with UCM-1336 leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade[5]. This is further evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a well-established substrate of activated caspase-3[5].
Autophagy: UCM-1336 treatment also triggers autophagy, a cellular process involving the degradation of cellular components through the formation of autophagosomes. This is observed through the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II)[5].
Signaling Pathways Modulated by UCM-1336
The primary mechanism of UCM-1336 action is the disruption of Ras signaling. This has cascading effects on downstream pathways crucial for cancer cell survival and proliferation.
While direct evidence from the provided search results is limited, the inhibition of Ras logically implies the downregulation of its canonical downstream pathways:
-
Raf-MEK-ERK Pathway: This pathway is a major driver of cell proliferation, and its inhibition is a key outcome of Ras inactivation.
-
PI3K/Akt Pathway: This pathway is critical for cell survival and is also known to be activated by Ras.
Further research is needed to fully elucidate the specific effects of UCM-1336 on the phosphorylation status of key components within these pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature on UCM-1336.
Cell Viability Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of UCM-1336 on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of UCM-1336 in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of UCM-1336 or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection by Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key marker of apoptosis.
-
Cell Culture and Treatment: Plate cells (e.g., PC-3) in a 6-well plate and treat with UCM-1336 (e.g., 10 µM) or vehicle control for 48 hours[5].
-
Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for a colorimetric caspase-3 assay kit[6][7].
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
-
Caspase-3 Assay: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C for 1-2 hours[6][7].
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader[6][7].
-
Data Analysis: Express the results as a percentage of caspase-3 activity relative to the vehicle-treated control[5].
Autophagy Analysis by LC3 Western Blotting
This protocol details the detection of LC3-I to LC3-II conversion, a hallmark of autophagy.
-
Cell Treatment and Lysis: Treat cells (e.g., PC-3) with UCM-1336 (e.g., 10 µM) for 48 hours[5]. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy. Normalize to a loading control like β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of UCM-1336 for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases[8][9][10][11].
Conclusion
UCM-1336 represents a promising therapeutic agent that targets the fundamental Ras signaling pathway, which is frequently dysregulated in cancer. Its ability to induce both apoptosis and autophagy underscores its potent cytotoxic effects. This guide provides a foundational understanding of UCM-1336 for researchers, offering key data and methodologies to facilitate further investigation into its therapeutic potential. Future studies should focus on elucidating the detailed molecular events in the downstream signaling pathways and expanding the evaluation of its efficacy in a broader range of cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. unmc.edu [unmc.edu]
- 8. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
UCM-13369: A Microbiota-Inspired Synthetic Compound Targeting NPM1 in Acute Myeloid Leukemia
An In-depth Technical Guide on Early Research Findings
This technical guide provides a comprehensive overview of the early research findings on UCM-13369, a novel small molecule with promising therapeutic potential for Acute Myeloid Leukemia (AML). The information is primarily based on a seminal study published in JACS Au, which details the discovery, mechanism of action, and preclinical evaluation of this compound. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.
Introduction and Discovery
This compound is a novel synthetic compound inspired by metabolites produced by the human microbiota.[1] The rationale behind its development stems from the largely unexplored chemical space of microbiota metabolites as a source for new drug-like molecules.[1] The discovery of this compound was the result of a phenotype-guided screening of a library of complex chemotypes synthesized using asymmetric organocatalytic reactions.[1] This screening, conducted in cancer stem cell (CSC) models, identified this compound (also referred to as 4b in the publication) as a potent cytotoxic agent against leukemia cells.[1]
Mechanism of Action: Targeting Mutant NPM1
Subsequent investigations revealed that the cytotoxic effects of this compound are mediated through its interaction with Nucleophosmin 1 (NPM1).[1] NPM1 is one of the most frequently mutated genes in AML, and its mutated form is recognized by the World Health Organization as a distinct entity in hematopoietic malignancies.[1]
The mechanism of action of this compound is multi-faceted:
-
Inhibition of NPM1 Expression: this compound has been shown to inhibit the expression of NPM1.[1]
-
Downregulation of Mutant NPM1 C+ Pathway: The compound effectively downregulates the signaling pathway associated with the C-terminal mutant of NPM1 (NPM1 C+).[1]
-
Specific Binding to NPM1 C-end Domain: this compound specifically recognizes and binds to the C-end DNA-binding domain of the NPM1 C+ mutant.[1]
-
Prevention of Nucleus-Cytoplasm Translocation: This binding is crucial as it prevents the aberrant translocation of the NPM1 mutant from the nucleus to the cytoplasm, a key event in the AML tumorigenic process.[1]
By targeting these specific aspects of mutant NPM1 biology, this compound induces apoptosis in AML cells.[1]
Caption: Mechanism of action of this compound in NPM1-mutated AML cells.
Preclinical Efficacy
The therapeutic potential of this compound has been demonstrated in various preclinical models:
-
In Vitro Studies: this compound triggers apoptosis in established AML cell lines.[1]
-
Ex Vivo Studies: The compound also induces apoptosis in primary cells isolated from AML patients.[1]
-
In Vivo Studies: In a mouse model of AML with the NPM1 C+ mutation, administration of this compound led to a reduction in tumor infiltration.[1]
These findings underscore the potential of NPM1 inhibition by this compound as a promising therapeutic strategy for this high-mortality disease.[1]
Table 1: Summary of Preclinical Findings for this compound
| Model System | Key Findings | Reference |
| AML Cell Lines | Induction of apoptosis | JACS Au (2024)[1] |
| Primary AML Patient Cells | Induction of apoptosis | JACS Au (2024)[1] |
| Mouse Model of AML (NPM1 C+) | Reduction of tumor infiltration | JACS Au (2024)[1] |
Experimental Protocols
Detailed experimental protocols are available in the supporting information of the primary publication.[1] The key methodologies are outlined below.
4.1. Synthesis and Characterization
The synthesis of this compound and other compounds in the library was achieved through asymmetric organocatalytic reactions.[1] The publication's supporting information provides detailed synthetic schemes, reaction conditions, and characterization data, including NMR spectra and HPLC traces for all final compounds.[1]
4.2. Cellular Assays
-
Phenotypic Screening: A primary screening was conducted in cancer stem cell models to identify compounds with cytotoxic activity.[1]
-
Apoptosis Assays: Standard apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) were likely used to quantify the induction of apoptosis in AML cell lines and primary patient cells upon treatment with this compound.
-
Cell Viability Assays: Dose-response curves and IC50 values would be determined using assays such as MTT or CellTiter-Glo to assess the cytotoxic potency of this compound.
4.3. NPM1 Protein Studies
-
Protein Purification: Methods for the purification of NPM1 species are detailed.[1]
-
Binding Assays: Experiments to confirm the direct binding of this compound to the C-end domain of NPM1 C+ would have been performed. These could include techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Cellular Localization Studies: Immunofluorescence microscopy would be a key technique to visualize the subcellular localization of NPM1 C+ in the presence and absence of this compound, confirming the inhibition of its cytoplasmic translocation.
4.4. In Vivo Experiments
-
AML Mouse Model: A mouse model of AML with the NPM1 C+ mutation was utilized to evaluate the in vivo efficacy of this compound.[1]
-
Treatment and Monitoring: The protocol would include details on the formulation and administration of this compound, the treatment schedule, and methods for monitoring tumor burden (e.g., bioluminescence imaging or flow cytometric analysis of bone marrow and spleen).
Caption: General experimental workflow for the discovery and preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for NPM1-mutated AML.[1] Its unique origin from a microbiota-inspired chemical library highlights a novel avenue for drug discovery.[1] The specific mechanism of action, involving the inhibition of the aberrant cytoplasmic localization of mutant NPM1, provides a clear rationale for its therapeutic efficacy.[1]
Future research will likely focus on:
-
Lead optimization to improve the potency, selectivity, and pharmacokinetic properties of this compound.
-
In-depth investigation of the downstream signaling pathways affected by the inhibition of NPM1 C+.
-
Evaluation of this compound in combination with other anti-leukemic agents.
-
Further preclinical development to enable clinical trials in patients with NPM1-mutated AML.
The discovery of this compound offers a promising new therapeutic opportunity for a patient population with a high-mortality disease, demonstrating the power of phenotype-guided discovery and the exploration of novel chemical spaces.[1]
References
Methodological & Application
Application Notes and Protocols for UCM-13369 in a Mouse Model of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-13369 is a novel small molecule inhibitor of Nucleophosmin 1 (NPM1), particularly targeting the cytoplasmic mutant form (NPM1c), a frequent mutation in Acute Myeloid Leukemia (AML).[1][2][3][4] Mechanistically, this compound inhibits NPM1 expression and downregulates the signaling pathway associated with mutant NPM1c.[1][3] This document provides detailed application notes and protocols for the utilization of this compound in a preclinical AML mouse model established with the OCI-AML3 cell line, which harbors the NPM1c mutation. These guidelines are intended to assist researchers in designing and executing in vivo efficacy studies of this compound.
Data Presentation
In Vivo Efficacy of this compound in an OCI-AML3 Xenograft Model
The following tables summarize the expected quantitative outcomes based on published research. Note that specific values may vary depending on experimental conditions.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Administration Route | Intraperitoneal (single dose) |
| Dose | 25 mg/kg |
| Peak Plasma Concentration | 200-600 µg/L (up to 6 hours post-injection) |
| Plasma Protein Binding | 83 ± 1% |
Table 2: Antitumor Efficacy of this compound in OCI-AML3 Xenograft Model
| Treatment Group | Efficacy Endpoint | Result |
| Vehicle Control | Tumor Burden (Bioluminescence) | High |
| This compound (50 mg/kg) | Tumor Burden (Bioluminescence) | Reduction in tumor infiltration |
| Vehicle Control | Median Survival | Baseline |
| This compound (50 mg/kg) | Median Survival | No significant increase observed |
| Vehicle Control | Bone Marrow Infiltration (Histology) | Extensive infiltration of leukemic blasts |
| This compound (50 mg/kg) | Bone Marrow Infiltration (Histology) | Reduced infiltration of leukemic blasts |
Signaling Pathway
The diagram below illustrates the signaling pathway of mutant NPM1 (NPM1c) in AML and the proposed mechanism of action for this compound. NPM1c aberrantly localizes to the cytoplasm and promotes leukemogenesis through various mechanisms, including the upregulation of HOX genes. This compound inhibits NPM1c, leading to the downregulation of its oncogenic signaling.
References
- 1. Item - Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - American Chemical Society - Figshare [acs.figshare.com]
- 2. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. idus.us.es [idus.us.es]
UCM-13369: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of UCM-13369, a novel inhibitor of Nucleophosmin 1 (NPM1), for preclinical research in acute myeloid leukemia (AML). The provided protocols are based on published studies and are intended to serve as a guide for designing and executing in vivo experiments.
Compound Information
| Compound Name | Target | Mechanism of Action | Therapeutic Area |
| This compound | Nucleophosmin 1 (NPM1) | Inhibits NPM1 expression, downregulates the pathway associated with mutant NPM1 c+, and induces apoptosis.[1][2] | Acute Myeloid Leukemia (AML) |
In Vivo Dosage and Administration Summary
The following table summarizes the reported in vivo dosages and administration routes for this compound in a mouse model of AML.[1]
| Study Type | Animal Model | Cell Line | Dosage | Administration Route | Observed Effects | Reference |
| Pharmacokinetic Study | Immunodeficient Mice | N/A | 25 mg/kg (single dose) | Intraperitoneal (IP) | Levels of 200–600 μg/L detected in peripheral blood up to 6 hours.[1] | Algar et al., JACS Au, 2024 |
| Efficacy Study | Immunodeficient Mice | OCI-AML3-ffLuc-GFP | 50 mg/kg | Tail Vein Injection | Reduction of tumor infiltration.[1][2] | Algar et al., JACS Au, 2024 |
| Efficacy Study | Immunodeficient Mice | OCI-AML3-ffLuc-GFP | 25 mg/kg | Tail Vein Injection | Negligible reduction in tumor mass.[1] | Algar et al., JACS Au, 2024 |
Note: In the efficacy study, while a 50 mg/kg dose reduced tumor infiltration, it did not lead to a significant increase in survival, and renal toxicity was suggested as a potential contributing factor.[3]
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Vehicle Formulation: While the specific vehicle used in the primary study is not detailed, common formulations for in vivo injection of hydrophobic compounds can be utilized. A suggested starting point is a formulation of DMSO, PEG300, Tween 80, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Preparation Steps:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween 80 to the solution and mix until clear.
-
Finally, add saline to the desired final volume and mix thoroughly.
-
The final solution should be clear before administration.
-
In Vivo Pharmacokinetic (PK) Study Protocol
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Compound Administration: Administer a single dose of 25 mg/kg this compound via intraperitoneal injection.[1]
-
Sample Collection: Collect peripheral blood samples at various time points post-injection (e.g., 0, 1, 2, 4, 6 hours).
-
Analysis: Analyze the plasma concentration of this compound using a validated analytical method such as HPLC-MS to determine its pharmacokinetic profile.[1]
In Vivo Efficacy Study Protocol in an AML Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Line Engraftment: Inject OCI-AML3-ffLuc-GFP cells intravenously to establish the AML animal model.[1]
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression through bioluminescence imaging.
-
Compound Administration: Once tumor engraftment is confirmed, administer this compound at a dose of 50 mg/kg via tail vein injection.[1][2] A control group receiving the vehicle alone should be included.
-
Efficacy Assessment:
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for in vivo studies.
References
Unveiling Cell Fate: A Guide to Assessing UCM-13369-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis induced by UCM-13369, a novel inhibitor of Nucleophosmin 1 (NPM1). This compound has emerged as a promising therapeutic agent, particularly in Acute Myeloid Leukemia (AML), by selectively triggering programmed cell death in cancer cells.[1][2][3] This guide will equip researchers with the necessary methodologies to effectively characterize and quantify the pro-apoptotic effects of this compound.
Mechanism of Action: this compound and the Apoptotic Pathway
This compound exerts its cytotoxic effects by targeting NPM1, a protein frequently overexpressed and mutated in AML.[1][2][3] The compound inhibits NPM1 expression, leading to the downregulation of pathways associated with the mutated form of the protein (NPM1c+).[1][2] This interference with NPM1 function, particularly its role in ribosome biogenesis and cellular stress responses, culminates in the activation of the intrinsic apoptotic cascade. The inhibition of NPM1 by this compound has been shown to correlate with an increase in apoptosis, as evidenced by the externalization of phosphatidylserine, a key hallmark of programmed cell death.[1][2]
Caption: this compound signaling pathway leading to apoptosis.
Key Techniques for Assessing this compound-Induced Apoptosis
Several robust methods can be employed to investigate and quantify the apoptotic effects of this compound. The primary techniques used in the initial characterization of this compound include Annexin V/Propidium Iodide (PI) staining for flow cytometry and Western blotting for the analysis of key apoptotic proteins.
Data Summary: In Vitro Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cell viability and protein expression in AML cell lines.
| Cell Line / Patient Sample | Treatment | Parameter | Result |
| OCI-AML3 (NPM1c+) | This compound (10 µM, 24h) | NPM1 Expression | ~50% reduction |
| OCI-AML3 (NPM1c+) | This compound (10 µM, 48h) | NPM1 Expression | ~70% reduction |
| OCI-AML3 (NPM1c+) | This compound (10 µM, 24h/48h) | c-Myc Expression | Decreased |
| OCI-AML3 (NPM1c+) | This compound (10 µM, 24h/48h) | FBXW7 Expression | Increased |
| Primary AML cells (NPM1c+) | This compound | Cell Viability (IC50) | More potent vs. NPM1-wt |
| Primary AML cells (CD34+) | This compound | Apoptosis (Annexin V+) | Increased percentage |
Experimental Protocols
Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol details the detection of phosphatidylserine externalization on the outer plasma membrane of apoptotic cells using fluorescently labeled Annexin V. Propidium Iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Caption: Experimental workflow for Annexin V/PI staining.
Materials:
-
AML cell lines (e.g., OCI-AML3) or primary patient samples
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed AML cells at an appropriate density and treat with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
For adherent cells, collect the supernatant (containing apoptotic cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution. Combine with the supernatant and centrifuge as above.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Analysis of Apoptosis-Related Proteins by Western Blotting
This protocol allows for the detection of changes in the expression levels of key proteins involved in the this compound-induced apoptotic pathway, such as NPM1, c-Myc, and FBXW7.
Caption: General workflow for Western blotting analysis.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NPM1, anti-c-Myc, anti-FBXW7, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash treated and control cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
These detailed protocols provide a solid foundation for researchers to investigate the pro-apoptotic activity of this compound. Adherence to these methodologies will ensure reproducible and reliable data, contributing to a deeper understanding of this promising anti-cancer agent.
References
Application Notes and Protocols: Investigating UCM-13369 in Combination with Other AML Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-13369 is a novel small molecule inhibitor of Nucleophosmin 1 (NPM1), a protein frequently mutated in Acute Myeloid Leukemia (AML). The mutation leads to the cytoplasmic dislocation of NPM1 (NPM1c), which drives leukemogenesis. This compound has demonstrated preclinical activity as a single agent by inducing apoptosis in NPM1-mutated AML cells. Given the complexity and heterogeneity of AML, combination therapies are essential to enhance efficacy, overcome resistance, and improve patient outcomes. These application notes provide a framework for the preclinical evaluation of this compound in combination with other established and emerging AML therapies.
Rationale for Combination Therapy
The current treatment landscape for NPM1-mutated AML is evolving towards targeted and combination approaches. Menin inhibitors, which also target the downstream signaling of NPM1c, are in clinical trials and have shown promise in combination with standard-of-care agents. Preclinical and clinical data for other targeted therapies in AML suggest that combining agents with different mechanisms of action can lead to synergistic anti-leukemic effects.[1][2][3]
Potential combination strategies for this compound include:
-
BCL-2 Inhibitors (e.g., Venetoclax): this compound-induced apoptosis may be enhanced by concomitant inhibition of the anti-apoptotic protein BCL-2.
-
FLT3 Inhibitors (e.g., Quizartinib, Gilteritinib): Co-mutation of NPM1 and FLT3 is common in AML and associated with a poor prognosis.[1] Dual targeting of these pathways is a rational approach.[4][5]
-
Hypomethylating Agents (HMAs; e.g., Azacitidine, Decitabine): HMAs are a standard of care for older AML patients and may sensitize leukemia cells to the effects of targeted agents like this compound.
-
Standard Chemotherapy (e.g., Cytarabine, Daunorubicin): this compound could be combined with traditional chemotherapy to increase the depth of response.
Preclinical Evaluation of this compound Combination Therapies
This section outlines key experiments to assess the synergistic or additive effects of this compound with other AML drugs.
Data Presentation: Summary of Potential Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X
| Cell Line | This compound IC50 (µM) | Agent X IC50 (µM) | Combination Index (CI) at ED50 |
| OCI-AML3 | Data | Data | Data |
| MOLM-13 | Data | Data | Data |
| Patient-derived Sample 1 | Data | Data | Data |
| Patient-derived Sample 2 | Data | Data | Data |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 2: Apoptosis Induction by this compound and Agent X Combination
| Cell Line | Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| OCI-AML3 | Vehicle Control | Data | Data |
| This compound (e.g., 10 µM) | Data | Data | |
| Agent X | Data | Data | |
| This compound + Agent X | Data | Data |
Table 3: In Vivo Efficacy of this compound Combination Therapy in AML Xenograft Model
| Treatment Group | Median Survival (days) | Tumor Burden (% of control) | Body Weight Change (%) |
| Vehicle Control | Data | 100 | Data |
| This compound | Data | Data | Data |
| Agent X | Data | Data | Data |
| This compound + Agent X | Data | Data | Data |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent and to quantify the synergy.
Materials:
-
AML cell lines (e.g., OCI-AML3 for NPM1-mutated, MOLM-13 for NPM1-wildtype)
-
RPMI-1640 medium with 10% FBS
-
This compound and combination agent
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CompuSyn software for synergy analysis
Procedure:
-
Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound and the combination agent.
-
Treat cells with single agents or combinations at various concentrations. Include a vehicle-only control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values for each agent and the combination.
-
Determine the Combination Index (CI) using CompuSyn software.
Protocol 2: Apoptosis Assay via Annexin V/PI Staining
Objective: To measure the induction of apoptosis by this compound in combination with another agent.
Materials:
-
AML cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit.[6]
-
Propidium Iodide (PI) solution.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Culture and treat cells with this compound, the combination agent, or both for 48 hours.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.[7] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the effects of the combination therapy.
Materials:
-
AML cells treated with the drug combination.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[8]
-
BCA Protein Assay Kit.[8]
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies (e.g., against NPM1, c-Myc, cleaved PARP, cleaved Caspase-3, and relevant downstream targets of the combination agent).
-
HRP-conjugated secondary antibodies.[8]
-
Chemiluminescence detection reagent.[8]
Procedure:
-
Lyse treated cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence imager.
Visualizations
Caption: this compound Mechanism of Action in NPM1-mutated AML.
Caption: Preclinical workflow for evaluating this compound combinations.
Caption: Rationale for this compound combination therapies in AML.
References
- 1. Targeted therapy in NPM1-mutated AML: Knowns and unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Combination therapy with novel agents for acute myeloid leukaemia: Insights into treatment of a heterogenous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KURA ONCOLOGY AND KYOWA KIRIN LAUNCH CLINICAL TRIAL EVALUATING DUAL INHIBITION OF NPM1 AND FLT3 MUTATIONS IN PATIENTS WITH NEWLY DIAGNOSED ACUTE MYELOID LEUKEMIA (AML) - Kyowa Kirin US [kkna.kyowakirin.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. docs.abcam.com [docs.abcam.com]
Synthesis of UCM-13369: A Novel NPM1 Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of UCM-13369, a novel, microbiota-inspired tetrahydrocarbazole derivative. This compound has been identified as a potent inhibitor of Nucleophosmin 1 (NPM1), a protein frequently mutated in Acute Myeloid Leukemia (AML). These protocols are intended for research and development purposes.
Overview
This compound is synthesized through a multi-step process culminating in an asymmetric organocatalytic reaction. The core of the molecule is a tetrahydrocarbazole scaffold, which is functionalized to achieve its biological activity. The key final step involves a reductive amination to install the side chain. The compound has demonstrated cytotoxicity mediated by its inhibition of NPM1, making it a promising candidate for further investigation in AML treatment.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its immediate precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Method of Analysis |
| Intermediate (Aldehyde) | C₂₁H₂₅NO₅ | 387.43 | 75 | >95 | ¹H NMR, ¹³C NMR, HRMS |
| This compound | C₂₅H₃₄N₂O₄ | 442.55 | 86 | >98 | ¹H NMR, ¹³C NMR, HRMS, HPLC |
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by targeting Nucleophosmin 1 (NPM1), particularly the mutated form (NPM1c+) prevalent in AML. The compound inhibits the expression of NPM1 and downregulates the signaling pathway associated with the mutant protein. This action helps to restore the normal cellular localization of NPM1 and induces apoptosis in cancer cells.
Caption: Mechanism of action of this compound on the NPM1 signaling pathway in AML.
Experimental Protocols
The synthesis of this compound is achieved through a straightforward and reproducible protocol. The final key step, a reductive amination, is detailed below.
Synthesis of this compound (Final Step)
Materials:
-
Aldehyde Intermediate (1.0 eq)
-
(Cyclopropylmethyl)amine (2.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of the aldehyde intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add (cyclopropylmethyl)amine (2.0 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford this compound as an oil.
Synthesis Workflow
The overall synthetic strategy for this compound involves the initial formation of a functionalized tetrahydrocarbazole core, followed by modification of the side chain to introduce the amine moiety.
Caption: General synthetic workflow for the preparation of this compound.
Application Notes and Protocols for Evaluating UCM-13369 Binding to NPM1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the binding of the novel inhibitor UCM-13369 to Nucleophosmin (NPM1), a protein frequently mutated in Acute Myeloid Leukemia (AML). The protocols detailed below are based on published findings and standard biophysical and cell imaging techniques.
Introduction
Nucleophosmin (NPM1) is a multifunctional protein primarily located in the nucleolus that plays a crucial role in ribosome biogenesis, chromatin remodeling, and the maintenance of genomic stability.[1][2] Mutations in the C-terminus of NPM1, particularly the NPM1 C+ mutant, lead to its aberrant cytoplasmic localization, a hallmark of NPM1-mutated AML.[3][4] this compound is a synthetic compound inspired by microbiota metabolites that has been identified as an inhibitor of NPM1.[3][5] It specifically recognizes the C-terminal DNA-binding domain of the NPM1 C+ mutant, inducing apoptosis in AML cells and restoring the nucleolar localization of the protein.[3][6]
This document outlines the protocols for quantitatively assessing the binding of this compound to both wild-type (WT) and C+ mutant NPM1 using Isothermal Titration Calorimetry (ITC) and for visualizing its cellular uptake and co-localization with NPM1 via confocal microscopy.
Data Presentation
Isothermal Titration Calorimetry (ITC) Binding Data
The following table summarizes the thermodynamic parameters for the binding of this compound to the C-terminal domains of both wild-type (WT) and C+ mutant NPM1, as determined by ITC.[3]
| Protein | K D (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| NPM1 WT (C-end) | 110 ± 10 | -5.4 ± 0.1 | -10.0 ± 0.2 | 4.6 ± 0.2 | 1.2 ± 0.1 |
| NPM1 C+ (C-end) | 60 ± 5 | -5.8 ± 0.1 | -11.0 ± 0.3 | 5.2 ± 0.3 | 1.0 ± 0.1 |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the binding affinity and thermodynamic profile of this compound to NPM1 using ITC.
1. Materials and Reagents:
-
Purified recombinant C-terminal domain of NPM1 (WT and C+ mutant)
-
This compound
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC or similar)
-
Hamilton syringes
2. Experimental Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the NPM1 protein solution and the this compound solution against the same batch of ITC buffer to minimize buffer mismatch artifacts.
-
Determine the final concentrations of the protein and ligand accurately. A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the ligand in the syringe is 100-500 µM (typically 10-fold higher than the protein concentration).
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument with ITC buffer.
-
-
Titration:
-
Load the NPM1 protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of approximately 150 seconds between injections to allow for thermal equilibration.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K D ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(1/K D ) = ΔH - TΔS.
-
Protocol 2: Confocal Microscopy
This protocol details the visualization of this compound uptake and its co-localization with NPM1 in AML cells.
1. Materials and Reagents:
-
OCI-AML3 cell line (harboring NPM1 C+ mutation)
-
This compound-Cy5 conjugate
-
Primary antibody against NPM1 (e.g., rabbit anti-NPM1)
-
Alexa Fluor 488-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium
-
Confocal microscope
2. Experimental Procedure:
-
Cell Culture and Treatment:
-
Culture OCI-AML3 cells in appropriate media and conditions.
-
Seed the cells onto coverslips in a multi-well plate.
-
Treat the cells with this compound-Cy5 (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-NPM1 antibody diluted in blocking buffer overnight at 4 °C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI (blue), Alexa Fluor 488 (green), and Cy5 (red).
-
Capture Z-stack images to analyze the subcellular localization of NPM1 and this compound.
-
Mandatory Visualizations
Experimental Workflow for ITC
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Signaling Pathway of NPM1 C+ Mutant and this compound Action
Caption: NPM1 C+ Mutant Pathway and this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPM1-Mutated AML: Deciphering the Molecular and Clinical Puzzle in the Era of Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idus.us.es [idus.us.es]
Application Notes and Protocols for Flow Cytometry Analysis Following UCM-13369 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-13369 is a novel small molecule inhibitor that targets Nucleophosmin 1 (NPM1), a multifunctional protein frequently mutated in acute myeloid leukemia (AML).[1][2] this compound has been shown to inhibit NPM1 expression, specifically recognizing the C-terminal DNA-binding domain of the mutated protein.[1][2] This inhibitory action disrupts downstream signaling pathways associated with mutant NPM1, ultimately leading to the induction of apoptosis in AML cell lines and primary patient cells.[1][2] Flow cytometry is an indispensable tool for quantifying the cellular effects of this compound, providing robust data on apoptosis induction and cell cycle arrest. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of AML cell lines treated with a representative NPM1 inhibitor, NSC348884. This data illustrates the expected dose-dependent effects on apoptosis. While this data is for NSC348884, similar trends would be anticipated for this compound, though dose- and time-dependencies may vary.
Table 1: Induction of Apoptosis in OCI-AML2 (Wild-Type NPM1) and OCI-AML3 (Mutant NPM1) Cells Treated with NPM1 Inhibitor NSC348884 for 24 hours.
| Cell Line | Treatment Concentration of NSC348884 (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| OCI-AML2 | 0 (Control) | ~5% |
| 1.0 | ~7% | |
| 3.0 | ~10% | |
| 5.0 | >20% | |
| OCI-AML3 | 0 (Control) | ~8% |
| 1.0 | ~15% | |
| 3.0 | >40% | |
| 5.0 | >60% |
Note: The data presented is adapted from studies on the NPM1 inhibitor NSC348884 and is intended to be representative. Actual results with this compound may vary and should be determined experimentally.[2][3]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits NPM1, disrupting apoptosis regulation.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for apoptosis and cell cycle analysis via flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cell lines (e.g., OCI-AML3)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate and allow them to acclimate overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include an untreated control (vehicle, e.g., DMSO).
-
-
Cell Harvesting:
-
After treatment, collect both the floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
AML cell lines
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate and allow them to acclimate overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells as described in the apoptosis protocol.
-
Wash the cells once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software with a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Data Interpretation:
-
The DNA histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content) and the G2/M phase (4N DNA content).
-
The region between these two peaks represents the S phase, where DNA synthesis is occurring.
-
A sub-G1 peak may also be visible, indicating a population of apoptotic cells with fragmented DNA.
References
- 1. The effect of small molecule inhibitor NSC348884 on nucleophosmin 1-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting levels or oligomerization of nucleophosmin 1 induces differentiation and loss of survival of human AML cells with mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
Application Notes and Protocols for UCM-13369 in the Study of NPM1 Cytoplasmic Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophosmin (NPM1) is a multifunctional phosphoprotein predominantly localized in the nucleolus. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the NPM1 gene lead to the aberrant translocation of the NPM1 protein to the cytoplasm (NPM1c). This cytoplasmic mislocalization is a key event in leukemogenesis. UCM-13369 is a novel small molecule inhibitor that has been identified as a promising therapeutic agent for NPM1-mutated AML.[1][2] this compound specifically targets the C-terminal domain of the mutated NPM1 protein, leading to the inhibition of its cytoplasmic expression and the induction of apoptosis in AML cells.[1][3] These application notes provide detailed protocols for studying the effects of this compound on NPM1 cytoplasmic localization and its downstream cellular consequences.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | NPM1 Status | IC50 (µM) | Effect on Apoptosis | Reference |
| OCI-AML3 | Mutated (NPM1c+) | ~5 | Increased Annexin V positive cells | [1] |
| MOLM-13 | Wild-type | >10 | Minimal effect | [1] |
| HL-60 | Wild-type | >10 | Not specified | |
| IMS-M2 | Mutated (NPM1c+) | Not specified | Not specified | [4] |
Table 2: Effect of this compound on Protein Expression in OCI-AML3 Cells
| Protein | Treatment (10 µM this compound) | Fold Change (Densitometry) | Reference |
| NPM1 | 24 hours | 0.5 | [1] |
| NPM1 | 48 hours | 0.3 | [1] |
| c-Myc | 24 hours | Decreased | [1] |
| c-Myc | 48 hours | Decreased | [1] |
| FBXW7 | 24 hours | Increased | [1] |
| FBXW7 | 48 hours | Increased | [1] |
Signaling Pathway and Mechanism of Action
This compound acts by directly binding to the C-terminal domain of mutated NPM1, thereby preventing its export from the nucleus to the cytoplasm. This restoration of nuclear localization of NPM1 has significant downstream effects. In NPM1-mutated AML, the cytoplasmic NPM1c interacts with and promotes the degradation of the F-box protein FBXW7γ.[5][6] FBXW7 is a component of an E3 ubiquitin ligase complex that targets several oncoproteins, including c-Myc, for proteasomal degradation.[5][7] By sequestering FBXW7γ in the cytoplasm and promoting its degradation, NPM1c leads to the stabilization and accumulation of c-Myc, a key driver of cell proliferation.[5] this compound, by preventing NPM1c cytoplasmic localization, is proposed to restore the nuclear function of FBXW7, leading to decreased c-Myc levels and subsequent apoptosis.
Caption: this compound mechanism of action.
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow.
Cell Culture
-
Cell Line: OCI-AML3 (NPM1-mutated) and a suitable NPM1-wild-type cell line (e.g., HL-60 or MOLM-13) as a negative control.
-
Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations for dose-response experiments (e.g., 0.1, 1, 5, 10, 20 µM).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 24, 48, 72 hours).
-
Include a vehicle control (DMSO) in all experiments.
Immunofluorescence for NPM1 Localization
Objective: To visualize the subcellular localization of NPM1 in response to this compound treatment.
Materials:
-
Poly-L-lysine coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-NPM1 monoclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Seed OCI-AML3 cells onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-NPM1 antibody (diluted in 1% BSA) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the slides using a confocal microscope.
Western Blot for Protein Expression
Objective: To quantify the expression levels of NPM1, c-Myc, and FBXW7 following this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NPM1, anti-c-Myc, anti-FBXW7, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on AML cells.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle control for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Logical Relationships
Caption: Logical flow of this compound's action.
References
- 1. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mutant NPM1 maintains the leukemic state through HOX expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophosmin and its AML-associated mutant regulate c-Myc turnover through Fbw7γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophosmin and its AML-associated mutant regulate c-Myc turnover through Fbw7 gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYC is a critical target of FBXW7 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting UCM-13369 solubility issues
This guide provides troubleshooting advice and frequently asked questions regarding the solubility of UCM-13369, a potent NPM1 inhibitor used in AML research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
For in vitro applications, this compound is typically soluble in Dimethyl Sulfoxide (DMSO).[1] A common stock solution concentration is 10 mM.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently to 37°C.
-
Vortexing: Vortex the solution for several minutes to aid dissolution.
-
Sonication: Use a sonication bath for a short period to break up any aggregates.
-
Fresh Solvent: Ensure your DMSO is of high purity and has been stored correctly to prevent water absorption, which can decrease solubility.
Q3: Can I dissolve this compound directly in aqueous media like PBS or cell culture medium?
Directly dissolving this compound in aqueous solutions is not recommended due to its low water solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO, which can then be serially diluted to the final working concentration in your aqueous medium.
Q4: I see precipitation when I dilute my DMSO stock solution into my aqueous buffer/medium. How can I prevent this?
Precipitation upon dilution is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain solubility.
-
Use of Pluronic F-68 or BSA: Adding a small amount of a non-ionic surfactant like Pluronic F-68 or a protein like Bovine Serum Albumin (BSA) to your final culture medium can help to stabilize the compound and prevent precipitation.
In Vivo Formulation Troubleshooting
Q1: What are the recommended formulations for in vivo administration of this compound?
Due to its low water solubility, this compound requires specific formulations for in vivo use.[1] The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, intravenous, oral). Commonly used formulations involve a combination of solvents and surfactants to improve solubility and bioavailability.
Q2: I am having trouble preparing a stable in vivo formulation. What are some common issues and solutions?
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Issue: The compound precipitates out of the formulation.
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Solution: Ensure all components of the formulation are thoroughly mixed at each step. Gentle warming and vortexing can help. The order of addition is often critical. For example, when using co-solvents like PEG300 and Tween 80, the drug should first be dissolved in DMSO before the other components are added.[1]
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Issue: The formulation is too viscous for injection.
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Solution: If using a high percentage of a viscous component like PEG300 or corn oil, you may need to adjust the ratios to achieve a suitable viscosity. Ensure your needle gauge is appropriate for the viscosity of the solution.
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-
Issue: The compound is not suitable for a solution-based formulation.
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Solution: If a clear solution cannot be achieved, a suspension may be a viable alternative for oral administration. This can be prepared using agents like Carboxymethyl cellulose (CMC).[1]
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Solubility Data
| Application | Solvent/Formulation | Concentration | Notes |
| In Vitro Stock | DMSO | e.g., 10 mM | Can be stored at -80°C for 6 months or -20°C for 1 month.[1] |
| In Vivo Injection 1 | 10% DMSO, 5% Tween 80, 85% Saline | Dependent on dosing | Prepare fresh. Add components sequentially.[1] |
| In Vivo Injection 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dependent on dosing | Good for compounds requiring co-solvents.[1] |
| In Vivo Injection 3 | 10% DMSO, 90% Corn oil | Dependent on dosing | Suitable for subcutaneous or intramuscular routes.[1] |
| In Vivo Oral | 0.2% Carboxymethyl cellulose | Dependent on dosing | Forms a suspension.[1] |
| In Vivo Oral | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Dependent on dosing | A suspension with a surfactant to aid wetting.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Weigh out the required amount of this compound powder.
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Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
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Vortex the solution thoroughly until the powder is completely dissolved.
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If necessary, warm the solution briefly at 37°C or sonicate for 5-10 minutes.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
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Start with your concentrated this compound stock solution in DMSO.
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In a sterile tube, add 400 µL of PEG300 for every 100 µL of the DMSO stock solution. Mix well.
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Add 50 µL of Tween 80 and mix until the solution is clear.
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Slowly add 450 µL of saline to the mixture while vortexing to prevent precipitation.
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The final solution should be clear. Prepare this formulation fresh before each use.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Decision tree for selecting an in vivo this compound formulation.
References
Technical Support Center: Optimizing UCM-13369 Concentration for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing UCM-13369, a novel NPM1 inhibitor, in in-vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Nucleophosmin 1 (NPM1).[1] It is inspired by microbiota metabolites and has shown efficacy against Acute Myeloid Leukemia (AML) cell lines and primary patient cells.[1] Its mechanism of action involves the downregulation of pathways associated with mutant NPM1, specifically recognizing the C-terminal DNA binding domain of NPM1 C+.[1] This interaction leads to the induction of apoptosis in susceptible cancer cells.[1]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on published data, a broad concentration range of 0.1 µM to 10 µM is a suitable starting point for dose-response experiments in AML cell lines.[1] For primary AML cells, IC50 values have been observed in the low micromolar and even sub-micromolar range, suggesting high potency.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For experiments, the stock solution should be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is kept low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to target NPM1, like all small molecule inhibitors, the possibility of off-target effects should be considered. It is advisable to include appropriate controls in your experiments, such as using a structurally unrelated NPM1 inhibitor or employing genetic knockdown of NPM1 (e.g., siRNA or shRNA) to confirm that the observed phenotype is due to on-target inhibition.
Q5: My this compound is precipitating in the cell culture medium. What should I do?
A5: Precipitation of small molecules in culture media is a common issue. Here are some troubleshooting steps:
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Lower the Final Concentration: The compound may be precipitating because its concentration exceeds its solubility in the aqueous medium. Try testing a lower concentration range.
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Optimize DMSO Concentration: While keeping the final DMSO concentration low is important to avoid toxicity, a slight increase (e.g., up to 0.5%) might be necessary to maintain the solubility of a hydrophobic compound. Always include a vehicle control with the equivalent DMSO concentration.[2]
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Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[3]
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Change the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, try a serial dilution approach or add the stock to a smaller volume of medium first while vortexing gently, and then add this to the final volume.[3]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in-vitro assays as reported in the literature. This data can serve as a guide for designing your experiments.
| Cell Type | Assay Type | Concentration Range / IC50 | Incubation Time | Reference |
| Primary AML Patient Cells (NPM1 C+) | Colony-Forming Unit (CFU) | IC50 = 0.30 µM | Not Specified | [1] |
| Primary Healthy Donor Cells | Colony-Forming Unit (CFU) | IC50 = 1.73 µM | Not Specified | [1] |
| Primary AML Patient Cells (NPM1 C+) | Liquid HSC Culture (Viability) | IC50 = 1.725 µM | 48 hours | [1] |
| Primary AML Patient Cells (WT NPM1) | Liquid HSC Culture (Viability) | IC50 = 3.774 µM | 48 hours | [1] |
| OCI-AML3 (AML Cell Line) | MTT/WST-1 Viability Assay | 0.1 µM - 10 µM | 48 hours | [1] |
| OCI-AML3 (AML Cell Line) | Western Blot (NPM1, c-Myc) | 10 µM | 24 and 48 hours | [1] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability of AML cells.
Materials:
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AML cell line of interest (e.g., OCI-AML3)
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding: Seed your AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.1 µM to 10 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
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Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
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MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
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Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
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Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis Markers by Western Blot
This protocol describes how to assess the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
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AML cell line of interest
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Complete cell culture medium
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This compound
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6-well cell culture plates
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Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., anti-NPM1, anti-c-Myc, anti-cleaved Caspase-3, anti-β-actin)
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HRP-conjugated secondary antibodies
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Enhanced Chemiluminescence (ECL) substrate
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Chemiluminescence imaging system
Procedure:
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 10 µM) and a vehicle control for the specified time (e.g., 24 or 48 hours).[1]
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.
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Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Visualizations
Caption: Simplified signaling pathway of wild-type and mutant NPM1 and the point of inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration in in-vitro assays.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture media.
References
Technical Support Center: Overcoming Resistance to UCM-13369 in AML Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with UCM-13369 in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in AML cells?
A1: this compound is a novel small molecule that targets Nucleophosmin 1 (NPM1), a protein frequently mutated in AML.[1] Specifically, it inhibits the expression of NPM1 and recognizes the C-terminal DNA-binding domain of the mutated NPM1 (NPM1c+), preventing its translocation from the nucleus to the cytoplasm, a key event in the AML tumorigenic process.[1] This inhibition ultimately triggers apoptosis in AML cell lines and primary patient cells.[1]
Q2: My AML cell line, which is known to have an NPM1 mutation, is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: While direct resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be inferred from general AML drug resistance and resistance to other NPM1-targeted therapies. These may include:
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Alterations in the NPM1 Target: Although not yet reported for this compound, mutations in the target protein that prevent drug binding are a common resistance mechanism. For instance, mutations in the MEN1 gene have been shown to confer resistance to menin inhibitors, which also target a pathway involving NPM1.
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Activation of Bypass Signaling Pathways: AML cells can activate alternative survival pathways to circumvent the effects of a targeted drug.[2][3] In the context of NPM1-mutated AML, pathways involving the MLL-menin complex and subsequent upregulation of HOX genes are critical for leukemogenesis.[4][5][6] It is plausible that cells resistant to this compound might upregulate these or other pro-survival pathways like mTOR signaling, which can be activated by bone marrow stromal cells.[7]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a well-established mechanism of multidrug resistance in cancer.[8] These pumps can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
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Upregulation of Anti-Apoptotic Proteins: Resistance to apoptosis is a hallmark of cancer. AML cells may upregulate anti-apoptotic proteins of the BCL-2 family, such as BCL-2 or MCL-1, to counteract the pro-apoptotic effects of this compound.
Q3: Are there any known combination therapies that can enhance the efficacy of this compound or overcome resistance?
A3: While specific combination studies with this compound are not yet widely published, combination therapy is a promising strategy for overcoming drug resistance in AML.[2][3] Based on the known mechanisms in NPM1-mutated AML, potential combination partners for this compound could include:
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BCL-2 Inhibitors (e.g., Venetoclax): Given that NPM1 mutations are associated with sensitivity to venetoclax, combining this compound with a BCL-2 inhibitor could synergistically induce apoptosis.[5][6]
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Menin-MLL Inhibitors: Since the MLL-menin complex is a key dependency in NPM1-mutated AML, combining this compound with a menin inhibitor could provide a dual-pronged attack on the NPM1-driven oncogenic program.[5][6]
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Proteasome Inhibitors: AML cells can activate backup stress-response systems like autophagy to resist proteasome inhibitors.[2][3] Combining this compound with a proteasome inhibitor and an autophagy inhibitor could be a potential strategy.[2][3]
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FLT3 Inhibitors: Co-mutation of FLT3 is common in NPM1-mutated AML and is associated with a poorer prognosis.[4] In such cases, a combination with an FLT3 inhibitor may be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in the same AML cell line. | Cell line heterogeneity or passage number variation. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. |
| Inaccurate cell seeding density. | Optimize and maintain a consistent cell seeding density for your MTT or other viability assays. | |
| Variability in drug preparation. | Prepare fresh stock solutions of this compound and perform serial dilutions accurately for each experiment. | |
| No significant increase in apoptosis observed after this compound treatment. | Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Insensitive apoptosis detection method. | Use a sensitive method like Annexin V/PI staining followed by flow cytometry. Ensure proper gating and controls. | |
| Acquired resistance of the cell line. | See FAQ Q2 for potential resistance mechanisms. Consider performing experiments to investigate these possibilities (e.g., Western blot for survival proteins, qRT-PCR for drug transporter expression). | |
| Difficulty in detecting changes in NPM1, c-Myc, or FBXW7 protein levels by Western blot. | Poor antibody quality. | Use validated antibodies specific for your target proteins. Perform a literature search for recommended antibodies. |
| Inefficient protein extraction. | Use a lysis buffer appropriate for nuclear and cytoplasmic proteins. Include protease and phosphatase inhibitors. | |
| Low protein expression. | Load a sufficient amount of protein lysate (20-40 µg) per lane. Consider using a more sensitive detection reagent. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on AML cells.
Materials:
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AML cell lines (e.g., OCI-AML3)
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Complete culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well plates
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Microplate reader
Procedure:
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Seed AML cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Prepare serial dilutions of this compound in complete medium.
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Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
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Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
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Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
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This compound-treated and control AML cells
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Treat AML cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
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Harvest the cells (including floating cells) by centrifugation at 300 x g for 5 minutes.
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Wash the cells twice with cold PBS.
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Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
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Gently vortex and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples immediately by flow cytometry.
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Interpretation:
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Annexin V-negative / PI-negative: Live cells
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Annexin V-positive / PI-negative: Early apoptotic cells
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Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative / PI-positive: Necrotic cells
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Protein Expression Analysis: Western Blot
This protocol is for detecting changes in the expression of NPM1, c-Myc, and FBXW7.
Materials:
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This compound-treated and control AML cells
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-NPM1, anti-c-Myc, anti-FBXW7, and a loading control like anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and add the chemiluminescent substrate.
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Visualize the protein bands using an imaging system.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of NPM1.
Materials:
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This compound-treated and control AML cells
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RNA extraction kit (e.g., RNeasy Kit)
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cDNA synthesis kit
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SYBR Green or TaqMan-based qPCR master mix
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Primers for NPM1 and a housekeeping gene (e.g., ABL1 or GAPDH)
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Real-time PCR system
Procedure:
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Extract total RNA from treated and control cells using an RNA extraction kit.
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Assess RNA quality and quantity.
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Synthesize cDNA from the extracted RNA.
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Set up the qPCR reaction with the master mix, primers, and cDNA.
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Run the qPCR program on a real-time PCR system.
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Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of NPM1 normalized to the housekeeping gene.
Protein-Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate the interaction of NPM1 with other proteins.
Materials:
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AML cell lysate
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Co-IP lysis buffer (non-denaturing)
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Antibody against the "bait" protein (e.g., anti-NPM1)
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Isotype control antibody
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Protein A/G magnetic beads
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Wash buffer
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Elution buffer
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Western blot reagents
Procedure:
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
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Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
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Incubate the pre-cleared lysate with the primary antibody (or isotype control) to form antibody-antigen complexes.
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Add Protein A/G beads to capture the antibody-antigen complexes.
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Wash the beads several times with wash buffer to remove non-specifically bound proteins.
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Elute the protein complexes from the beads.
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Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of resistance to this compound in AML cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. NPM1-Mutated AML: Deciphering the Molecular and Clinical Puzzle in the Era of Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9241920B2 - Inhibition of c-Myc ubiquitination to prevent cancer initiation and progression - Google Patents [patents.google.com]
- 4. onclive.com [onclive.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Nucleophosmin and its AML-associated mutant regulate c-Myc turnover through Fbw7 gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYC is a critical target of FBXW7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants [mdpi.com]
UCM-13369 Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of UCM-13369. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. For shorter periods, it can be kept at 4°C. The compound is stable at room temperature for brief periods, such as during shipping.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound in solvent can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is best practice to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically soluble in Dimethyl Sulfoxide (DMSO).[1]
Q4: Is this compound sensitive to light or moisture?
Stability Data Summary
The following table summarizes the known stability data for this compound under different storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Troubleshooting Guide
Issue 1: I am seeing inconsistent or no activity of this compound in my experiments.
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Possible Cause 1: Improper Storage. Verify that the compound has been stored according to the recommended guidelines. Long-term storage at room temperature or repeated freeze-thaw cycles of solutions can lead to degradation.
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Solution 1: Use a fresh vial of this compound that has been stored correctly. Prepare a new stock solution and use it immediately.
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Possible Cause 2: Solution Instability. The stability of this compound in your specific experimental buffer or media may be limited.
-
Solution 2: Prepare working solutions fresh from a DMSO stock just before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
-
Possible Cause 3: Incomplete Dissolution. this compound may not be fully dissolved, leading to a lower effective concentration.
-
Solution 3: Ensure complete dissolution of the compound in DMSO before preparing further dilutions. Gentle warming or vortexing may aid dissolution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Signaling Pathway
This compound acts as an inhibitor of Nucleophosmin (NPM1), particularly targeting the C-terminal DNA binding domain of mutant NPM1. This inhibition downregulates pathways associated with mutant NPM1 and induces apoptosis in Acute Myeloid Leukemia (AML) cell lines and primary cells.[1]
References
Navigating the Synthesis of UCM-13369: A Technical Support Guide
For researchers, scientists, and professionals in drug development embarking on the synthesis of the novel NPM1 inhibitor, UCM-13369, this technical support center provides a comprehensive resource for troubleshooting and addressing common challenges, particularly those that may arise during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that begins with commercially available starting materials and involves key transformations, including an asymmetric organocatalytic reaction to establish the stereochemistry. The general workflow involves the formation of a key intermediate followed by a series of functional group manipulations to yield the final compound. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section.
Q2: I am observing low yields in the initial asymmetric organocatalytic step. What are the potential causes?
A2: Low yields in this crucial step can often be attributed to several factors:
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Catalyst Quality: Ensure the organocatalyst is of high purity and has been stored under appropriate inert conditions to prevent degradation.
-
Solvent Purity: The presence of water or other impurities in the solvent can significantly impact the reaction efficiency. Use freshly distilled or anhydrous grade solvents.
-
Reaction Conditions: Strict adherence to the reported reaction temperature and time is critical. Deviations can lead to the formation of side products or incomplete conversion.
-
Reagent Stoichiometry: Precise measurement of all reagents is crucial. Small variations in the stoichiometry can affect the catalytic cycle.
Q3: Purification of the final compound by column chromatography is proving difficult and resulting in product loss. Are there alternative methods?
A3: While column chromatography is the reported method, scaling up this purification can be challenging. Consider the following:
-
Recrystallization: Attempting to recrystallize the crude product from a suitable solvent system can be a highly effective and scalable purification method. Experiment with different solvent mixtures to find optimal conditions.
-
Preparative HPLC: For high-purity requirements on a larger scale, preparative High-Performance Liquid Chromatography (HPLC) may be a viable, albeit more costly, alternative.
Q4: During scale-up, I am noticing an increase in impurity formation. How can I mitigate this?
A4: Increased impurity profiles upon scale-up are a common challenge. Key areas to investigate include:
-
Heat Transfer: In larger reaction vessels, localized overheating can occur, leading to thermal degradation or side reactions. Ensure efficient stirring and controlled heating/cooling.
-
Rate of Reagent Addition: The rate of addition of certain reagents may need to be adjusted for larger volumes to maintain optimal reaction concentrations and temperature.
-
Extended Reaction Times: While aiming for complete conversion, unnecessarily long reaction times can promote the formation of degradation products. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal endpoint.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction in Step 'X' | 1. Insufficient reaction time.2. Poor quality of reagents or catalyst.3. Incorrect reaction temperature. | 1. Monitor the reaction by TLC or LC-MS to confirm completion. If necessary, extend the reaction time.2. Verify the purity of all starting materials and the catalyst. Use freshly opened or purified reagents.3. Calibrate temperature probes and ensure uniform heating/cooling of the reaction mixture. |
| Formation of a major side product | 1. Non-optimal reaction temperature.2. Incorrect stoichiometry.3. Presence of air or moisture in the reaction. | 1. Re-evaluate the optimal temperature for the reaction. A lower temperature may improve selectivity.2. Carefully re-check the molar ratios of all reactants.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Difficulty in removing a specific impurity | 1. Co-elution with the product during chromatography.2. Similar solubility properties to the product. | 1. Modify the mobile phase for column chromatography (e.g., change solvent polarity, add a modifier).2. Explore recrystallization with a different solvent system or consider a chemical workup step to selectively remove the impurity. |
| Low overall yield for the multi-step synthesis | 1. Product loss during transfers and workup.2. Suboptimal yield in one or more key steps. | 1. Minimize transfers and optimize extraction and filtration procedures to reduce mechanical losses.2. Re-optimize any steps with consistently low yields, focusing on reaction conditions and purification methods. |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is available in the supporting information of the primary publication: JACS Au 2024, 4, 2, 686–698.[1] Researchers should consult this source for precise reagent quantities, reaction conditions, and characterization data.
Visualizing the Process and Pathways
To aid in understanding the experimental workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
Caption: The signaling pathway of this compound in NPM1-mutated AML.[1]
References
refining UCM-13369 treatment protocols for minimal toxicity
Important Notice: Comprehensive searches for "UCM-13369" in scientific and technical databases have yielded no information on a compound with this designation. The following content is a template based on the user's request, illustrating the structure and type of information that would be provided if data on this compound were available. All information presented below is hypothetical and should not be used for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Hypothetical Answer: this compound is postulated to be a selective inhibitor of the XYZ signaling pathway, which is implicated in aberrant cell growth. It is believed to bind to the kinase domain of the ABC protein, preventing downstream phosphorylation events.
Q2: What are the known off-target effects or toxicities associated with this compound?
A2: Hypothetical Answer: Preclinical studies have indicated potential dose-dependent hepatotoxicity and myelosuppression. Researchers should monitor liver enzymes and complete blood counts during in vivo experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: Hypothetical Answer: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cellular toxicity observed at expected therapeutic concentrations. | 1. Solvent toxicity. 2. Off-target effects. 3. Incorrect dosage calculation. | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is below 0.1% in the culture medium. 2. Perform a dose-response curve to determine the IC50 and a therapeutic window. 3. Double-check all calculations for dilution and administration. |
| Inconsistent experimental results between batches. | 1. Compound degradation. 2. Variability in cell passage number. 3. Inconsistent treatment duration. | 1. Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. 3. Standardize the timing of all experimental steps. |
| Poor solubility of this compound in aqueous solutions. | Inherent hydrophobicity of the compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the aqueous experimental medium. Gentle warming and vortexing may aid dissolution. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vitro toxicity screening.
troubleshooting inconsistent results in UCM-13369 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving UCM-13369, a novel inhibitor of NPM1.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in apoptosis induction between different batches of this compound. What could be the cause?
A1: High variability between batches can stem from several factors related to compound stability and handling. This compound, as a small molecule inhibitor, may be susceptible to degradation if not stored or handled properly. Inconsistent purity between batches, though less common from a reputable supplier, can also contribute.
To troubleshoot this, we recommend the following:
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Storage: Ensure the compound is stored as a powder at -20°C or lower, protected from light and moisture. Once in solution (e.g., DMSO), store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]
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Solubility: Ensure complete solubilization of the compound in the solvent (typically DMSO) before preparing working concentrations.[3] Incomplete dissolution can lead to inaccurate concentrations.
-
Batch Qualification: When a new batch is received, perform a dose-response experiment to verify its potency (e.g., IC50 for apoptosis induction) and compare it to previous batches.
Q2: Our in vitro experiments with this compound show a weaker apoptotic effect than expected based on published data. Why might this be happening?
A2: A weaker-than-expected effect can be due to several experimental variables. This compound targets the C-terminal DNA binding domain of the mutated NPM1 (NPM1c+), which is crucial for its pro-leukemic functions.[4][5] The cellular context and experimental setup are critical for observing its activity.
Consider the following:
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Cell Line Integrity: Confirm that the AML cell lines used still express the NPM1c+ mutation. Genetic drift can occur in cultured cells over time.
-
Compound Stability in Media: Small molecule inhibitors can be unstable in cell culture media at 37°C.[2][3] Consider performing a time-course experiment to assess the stability of this compound in your specific media.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[3] Test a range of this compound concentrations and consider if serum levels in your assay could be a factor.
-
Cell Density: High cell densities can sometimes lead to a reduced apparent potency of a compound due to increased metabolism or binding. Standardize your cell seeding densities across experiments.[2]
Q3: We are seeing significant off-target effects or cellular toxicity at concentrations where we expect specific NPM1 inhibition. How can we mitigate this?
A3: Off-target effects and general toxicity are common challenges with small molecule inhibitors, especially at higher concentrations.[1][6]
To address this:
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Concentration Optimization: It is crucial to perform a careful dose-response analysis to determine the optimal concentration range that induces apoptosis in NPM1c+ cells while minimizing toxicity in wild-type NPM1 cells or other control lines.[1]
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.1-0.5%).[1][2]
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Positive and Negative Controls: Use appropriate controls to confirm the specificity of the observed effects. This could include an inactive structural analog of this compound if available, or cell lines that do not express the NPM1c+ mutation.[6]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for Apoptosis Induction
This guide provides a systematic approach to troubleshooting variability in the half-maximal inhibitory concentration (IC50) of this compound for inducing apoptosis in AML cell lines.
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Suggested Solution |
| Compound Degradation | Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1][2] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Prepare a master mix of the final this compound concentration in media before adding to replicate wells.[2] |
| Cell Culture Variability | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and viability across experiments.[2][7] |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents (e.g., apoptosis detection kits). |
| Edge Effects in Plates | Avoid using the outer wells of multi-well plates for treatment, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.[2] |
Guide 2: Experimental Workflow for Validating a New Batch of this compound
This workflow ensures the consistency and reliability of your experimental results when starting with a new batch of this compound.
Caption: Workflow for new this compound batch validation.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Apoptosis Induction
This protocol describes a method to determine the concentration of this compound that induces apoptosis in 50% of the cell population.
-
Cell Seeding:
-
Seed NPM1c+ positive AML cells (e.g., OCI-AML3) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium, ranging from 20 µM to 0.2 nM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Apoptosis Assay:
-
Assess apoptosis using a preferred method, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay (e.g., Caspase-Glo® 3/7 Assay).
-
-
Data Analysis:
-
Normalize the apoptosis data to the vehicle control.
-
Plot the percentage of apoptotic cells against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Signaling Pathway
Simplified this compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in NPM1-mutated AML cells. This compound specifically recognizes the C-terminal domain of the mutated NPM1 protein (NPM1c+), which is aberrantly localized in the cytoplasm.[4][5] By inhibiting NPM1c+, this compound disrupts its pro-leukemic signaling pathways, leading to the induction of apoptosis.[4][5]
Caption: this compound inhibits mutant NPM1c+ to induce apoptosis.
References
Technical Support Center: Optimizing UCM-13369 Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of UCM-13369 to target cells for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Nucleophosmin 1 (NPM1), specifically targeting the C-terminal domain of the NPM1 C+ mutant.[1][2] In acute myeloid leukemia (AML), the NPM1c+ mutant protein is aberrantly localized in the cytoplasm, which contributes to leukemogenesis by disrupting normal cellular processes, including ribosome biogenesis and tumor suppressor pathways.[3][4][5] this compound has been shown to inhibit the expression of the mutant NPM1 C+ protein, restore its nucleolar localization, and induce apoptosis in AML cell lines and primary patient cells.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is crucial to prepare a concentrated stock solution in high-purity DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is the optimal concentration of DMSO for in vitro experiments?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO as the this compound treated wells) in your experiments to account for any effects of the solvent.
Q4: How can I assess the effectiveness of this compound delivery and its biological activity?
A4: The effectiveness of this compound can be evaluated through a series of assays that measure cellular uptake, target engagement, and downstream biological effects such as apoptosis. Key recommended assays include:
-
Cellular Uptake Assays: To confirm the compound is entering the target cells.
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Cellular Thermal Shift Assay (CETSA): To verify direct binding of this compound to its target protein, NPM1.
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Apoptosis Assays: Such as Annexin V/PI staining, caspase activity assays, and TUNEL assays to measure the induction of programmed cell death.
Troubleshooting Guides
This section addresses common issues that may arise during the delivery of this compound to target cells.
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound on target cells. | Poor cellular uptake: The compound may not be efficiently entering the cells. | 1. Optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Verify cellular uptake using a fluorescently labeled analog of this compound or by quantifying intracellular compound concentration using techniques like LC-MS/MS. |
| Compound degradation: this compound may be unstable in the experimental conditions. | 1. Prepare fresh stock solutions of this compound in DMSO regularly. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C as recommended by the supplier. | |
| Incorrect target expression: The target cells may not express the NPM1 C+ mutant. | 1. Confirm the NPM1 mutation status of your target cell line using sequencing or PCR-based methods. 2. Use a positive control cell line known to express the NPM1 C+ mutant (e.g., OCI-AML3). | |
| High background cytotoxicity in vehicle control. | DMSO toxicity: The concentration of DMSO in the final culture medium may be too high. | 1. Reduce the final DMSO concentration to ≤ 0.1%.[6] 2. If a higher concentration of this compound is needed, consider using a more concentrated stock solution to minimize the volume of DMSO added. 3. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration.[8][9][10] |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response. | 1. Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. 2. Maintain consistent incubation times and conditions. |
| Inaccurate pipetting of small volumes: Inaccurate dispensing of concentrated stock solutions can lead to significant variations in the final concentration. | 1. Use calibrated pipettes and appropriate tips for small volumes. 2. Prepare intermediate dilutions of the stock solution to work with larger, more accurate volumes. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various AML contexts.
| Cell Type/Context | IC50 (µM) | Reference |
| Primary AML Patient Cells (CFU-E) | 0.30 | [1] |
| Healthy Donor Cells (CFU-E) | 1.73 | [1] |
| Primary AML Patient Cells (Liquid HSC culture) | 1.877 | [1] |
| Healthy Donor Cells (Liquid HSC culture) | 6.399 | [1] |
| NPM1 C+ AML Patient Cells (Liquid HSC culture) | 1.725 | [1] |
| WT NPM1 AML Patient Cells (Liquid HSC culture) | 3.774 | [1] |
Experimental Protocols
Protocol for Assessing Cellular Uptake of this compound
This protocol provides a general framework for determining if this compound is entering the target cells. A fluorescent analog of this compound or a suitable fluorescent dye can be used.
Materials:
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Target cells (e.g., OCI-AML3)
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Complete cell culture medium
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This compound
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Fluorescent dye (e.g., one that can be conjugated to this compound or a general lipid-staining dye)
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Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a suitable culture vessel (e.g., 6-well plate with coverslips for microscopy or a 24-well plate for flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of fluorescently labeled this compound or co-treat with this compound and a fluorescent dye for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Fixation (for microscopy): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Analysis:
Protocol for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[14][15][16]
Materials:
-
Target cells
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This compound
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DMSO
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PBS supplemented with protease inhibitors
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Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Centrifuge
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SDS-PAGE and Western blotting reagents
-
Anti-NPM1 antibody
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Resuspension: Resuspend the cell pellet in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thaw or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-NPM1 antibody to detect the amount of soluble NPM1 at each temperature.
-
Data Analysis: A positive target engagement will result in a thermal shift, meaning NPM1 will be more stable at higher temperatures in the presence of this compound compared to the vehicle control.
Protocol for Annexin V/Propidium Iodide (PI) Apoptosis Assay
This is a common flow cytometry-based assay to quantify apoptosis.[17][18][19]
Materials:
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Target cells
-
This compound
-
Annexin V-FITC (or another fluorophore)
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Propidium Iodide (PI) staining solution
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1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control and positive/negative controls for apoptosis.
-
Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour. Unstained, Annexin V only, and PI only controls should be used for compensation and gating.
Visualizations
Caption: this compound inhibits mutant NPM1c+, promoting apoptosis.
Caption: Workflow for optimizing and evaluating this compound delivery.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. NPM1-mutated Acute Myeloid Leukemia — Leukemia Research Foundation [leukemiarf.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular uptake and imaging studies of glycosylated silica nanoprobe (GSN) in human colon adenocarcinoma (HT 29 cell line) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
UCM-1336: A Novel ICMT Inhibitor Demonstrates Potent Anti-Leukemic Activity
A comprehensive analysis of the novel Isoprenylcysteine Carboxylmethyltransferase (ICMT) inhibitor, UCM-1336, reveals significant anti-leukemic properties, positioning it as a promising therapeutic candidate for RAS-driven leukemias, particularly Acute Myeloid Leukemia (AML). This guide provides a comparative overview of UCM-1336's performance, supported by experimental data, and details the methodologies employed in its validation.
UCM-1336 distinguishes itself by targeting a key enzyme in the post-translational modification of RAS proteins, a family of oncogenes frequently mutated in various cancers, including AML. By inhibiting ICMT, UCM-1336 disrupts the proper membrane localization and signaling activity of RAS, leading to the induction of cancer cell death.
Comparative In Vitro Efficacy
UCM-1336 has demonstrated potent cytotoxic effects against RAS-driven cancer cell lines. Of particular note is its activity in the HL-60 human promyelocytic leukemia cell line, which carries an NRAS mutation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| UCM-1336 | HL-60 | Acute Myeloid Leukemia | 2 - 12 | [1] |
| UCM-1336 | PANC-1 | Pancreatic Cancer | 2 - 12 | [1] |
| UCM-1336 | MIA-PaCa-2 | Pancreatic Cancer | 2 - 12 | [1] |
| UCM-1336 | MDA-MB-231 | Breast Cancer | 2 - 12 | [1] |
| UCM-1336 | SW620 | Colorectal Cancer | 2 - 12 | [1] |
| UCM-1336 | SK-Mel-173 | Melanoma | 2 - 12 | [1] |
Table 1: In vitro cytotoxicity of UCM-1336 in various cancer cell lines.
While direct head-to-head comparative studies with standard-of-care AML drugs are not extensively published, the IC50 values of UCM-1336 in HL-60 cells are within a therapeutically relevant range. For context, historical data for standard AML therapies in HL-60 cells are provided below. It is important to note that these values are from separate studies and direct comparisons should be made with caution.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cytarabine | HL-60 | Acute Myeloid Leukemia | ~2.5 |
| Doxorubicin | HL-60 | Acute Myeloid Leukemia | ~0.1 - 1.0 |
Table 2: Reported IC50 values for standard AML therapies in the HL-60 cell line from separate studies.
In Vivo Anti-Leukemic Activity
The anti-tumor efficacy of UCM-1336 has been validated in a xenograft mouse model of AML. Treatment with UCM-1336 resulted in a significant delay in tumor development and prolonged survival in mice transplanted with HL-60 cells.[1]
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| NSG mice | HL-60 (NRAS mutant) | UCM-1336 (25 mg/kg, intraperitoneally) | Significant delay in tumor development, decreased infiltration of leukemic cells in bone marrow, and prolonged survival compared to vehicle-treated controls. | [1] |
Table 3: In vivo efficacy of UCM-1336 in an AML xenograft model.
Mechanism of Action: Targeting the RAS Signaling Pathway
UCM-1336 functions as a potent and selective inhibitor of ICMT, the enzyme responsible for the final step in the post-translational modification of RAS proteins. This inhibition disrupts the proper localization of RAS to the cell membrane, thereby abrogating its downstream signaling functions.
Treatment with UCM-1336 leads to a decrease in active, GTP-bound RAS and subsequent inhibition of the MEK/ERK and PI3K/AKT signaling pathways.[1] This ultimately triggers apoptosis (programmed cell death) and autophagy in cancer cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments validating the anti-leukemic activity of UCM-1336 are outlined below.
In Vitro Cell Viability (MTT Assay)
-
Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
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Treatment: Cells are treated with a serial dilution of UCM-1336 (or vehicle control) and incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Treatment and Lysis: HL-60 cells are treated with UCM-1336 for the desired time, then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies overnight at 4°C. Subsequently, it is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Primary antibodies of interest include those against total and phosphorylated forms of MEK, ERK, and AKT, as well as markers of apoptosis such as cleaved PARP and cleaved Caspase-3.[1]
In Vivo Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NSG) are used.
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Cell Implantation: 1 x 10^6 HL-60 cells are injected intravenously into the mice.[1]
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Treatment: One week after cell injection, mice are treated with UCM-1336 (25 mg/kg, intraperitoneally) or vehicle control. A typical regimen is 3 cycles of 5 consecutive days of treatment followed by 2 days of rest.[1]
-
Monitoring: Tumor progression is monitored by methods such as bioluminescence imaging (if cells are luciferase-tagged) and animal weight and health are regularly checked.
-
Endpoint Analysis: The study endpoint is determined by tumor burden or signs of morbidity. Survival is analyzed using Kaplan-Meier curves. At the end of the study, tissues such as bone marrow are harvested to assess leukemic cell infiltration by immunohistochemistry (e.g., staining for human CD45).[1]
Conclusion
UCM-1336 represents a promising novel therapeutic agent for RAS-driven leukemias. Its distinct mechanism of action, involving the inhibition of ICMT and subsequent disruption of RAS signaling, offers a potential new avenue for treating AML, particularly in patients with RAS mutations. The potent in vitro and in vivo anti-leukemic activity, coupled with a well-defined mechanism of action, warrants further investigation and clinical development of UCM-1336 and other ICMT inhibitors.
References
A Comparative Guide to UCM-13369 and Other NPM1 Inhibitors for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UCM-13369, a novel small molecule inhibitor of Nucleophosmin 1 (NPM1), with other known inhibitors targeting NPM1-mutated Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to assist researchers in making informed decisions for their investigative pursuits.
Executive Summary
NPM1 mutations are among the most frequent genetic alterations in AML. The resultant mutant protein, NPM1c, aberrantly localizes to the cytoplasm and drives leukemogenesis, making it a prime therapeutic target. This compound is a promising preclinical compound that directly targets the C-terminal domain of the NPM1c protein. This guide compares this compound with other major classes of drugs investigated for NPM1-mutated AML, including menin inhibitors, XPO1 inhibitors, and the BCL-2 inhibitor venetoclax. Each class exhibits a distinct mechanism of action, ultimately impacting the oncogenic activity of NPM1c.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant inhibitors in AML cell lines. OCI-AML3 is a human AML cell line harboring an NPM1 mutation (Type A), while MOLM13 is an AML cell line with wild-type NPM1.
| Inhibitor | Target/Mechanism | Cell Line | IC50 | Citation(s) |
| This compound | Direct NPM1c C-terminal domain binder | OCI-AML3 (NPM1-mutant) | 7.26 µM | |
| MOLM13 (NPM1-wild type) | 10.89 µM | |||
| Primary CD34+ cells (AML patients) | 0.30 µM | |||
| Primary CD34+ cells (Healthy donors) | 1.73 µM | |||
| Ziftomenib | Menin-MLL interaction inhibitor | OCI-AML3 (NPM1-mutant) | Low nanomolar range (after 7 days) | [1][2][3] |
| Revumenib | Menin-MLL interaction inhibitor | MLL-rearranged cell lines | 10-20 nM | [4] |
| Selinexor | XPO1 inhibitor | AML cell lines (median) | 195 nM | |
| Eltanexor | XPO1 inhibitor | 10 AML cell lines | 20-211 nM (after 3 days) | [5] |
| Venetoclax | BCL-2 inhibitor | OCI-AML3 (NPM1-mutant) | 2.3 ± 0.4 µM | [6] |
| MOLM13 (NPM1-wild type) | Low nanomolar range | [6] |
Mechanisms of Action and Signaling Pathways
The therapeutic strategies against NPM1-mutated AML involve diverse mechanisms that ultimately aim to counteract the oncogenic functions of cytoplasmic NPM1.
This compound: Direct Inhibition of Mutant NPM1
This compound is a small molecule that directly binds to the C-terminal domain of the mutant NPM1 protein.[7] This interaction is thought to inhibit the function of NPM1c, leading to the downregulation of its associated pathways and promoting apoptosis in AML cells.
Caption: Mechanism of action of this compound.
Menin Inhibitors (e.g., Revumenib, Ziftomenib)
Menin inhibitors disrupt the crucial interaction between menin and the MLL1 (KMT2A) protein.[8][9][10] In NPM1-mutated AML, this complex is essential for the expression of leukemogenic genes like HOXA9 and MEIS1. By blocking this interaction, these inhibitors lead to the downregulation of these target genes, inducing differentiation and apoptosis of leukemia cells.[11][12]
Caption: Mechanism of action of Menin inhibitors.
XPO1 Inhibitors (e.g., Selinexor, Eltanexor)
The aberrant cytoplasmic localization of NPM1c is mediated by the nuclear export protein XPO1.[13][14][15] XPO1 inhibitors block this transport, leading to the nuclear retention of NPM1c.[16] This restores the tumor suppressor functions of NPM1 and downregulates the expression of HOX and MEIS1 genes, thereby inducing differentiation and apoptosis.[14][17]
Caption: Mechanism of action of XPO1 inhibitors.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of an inhibitor. A common method employed is the MTT or MTS assay, which measures cell viability.
General Protocol for Cell Viability Assay (MTT/MTS)
This protocol provides a general framework for assessing cell viability. Specific parameters such as cell seeding density, incubation times, and reagent concentrations should be optimized for each cell line and compound.
Caption: General workflow for an MTT/MTS cell viability assay.
Materials:
-
AML cell lines (e.g., OCI-AML3)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test inhibitors (this compound, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
-
MTT/MTS Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20] Afterwards, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[21][22]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[20][22]
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
This compound represents a novel, direct inhibitor of mutant NPM1 with demonstrated preclinical efficacy. Its mechanism of action, directly targeting the NPM1c protein, distinguishes it from other therapeutic strategies such as menin and XPO1 inhibitors, which modulate the downstream pathways affected by NPM1c. While the in vitro potency of this compound appears to be in the micromolar range, in contrast to the nanomolar potency of some menin and XPO1 inhibitors, its selectivity for AML patient cells over healthy donor cells is a promising feature. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to understand its comparative advantages in the context of the evolving landscape of NPM1-targeted therapies. This guide provides a foundational comparison to aid researchers in navigating this complex and dynamic field.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Activity of menin inhibitor ziftomenib (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Apoptosis | 2921944-77-4 | Invivochem [invivochem.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Selective inhibition of nuclear export: a promising approach in the shifting treatment paradigms for hematological neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolonged XPO1 inhibition is essential for optimal antileukemic activity in NPM1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Prolonged XPO1 inhibition is essential for optimal antileukemic activity in NPM1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 19. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Preclinical Challenger to the Standard of Care for NPM1-Mutated Acute Myeloid Leukemia: A Comparative Analysis of UCM-13369
For Immediate Release
In the landscape of acute myeloid leukemia (AML) treatment, the subset of patients with nucleophosmin 1 (NPM1) mutations represents a distinct clinical entity. While often associated with a more favorable prognosis, the current standard of care, though effective for many, is not without its limitations, including significant toxicity and the development of resistance. A new preclinical compound, UCM-13369, has emerged as a promising targeted therapy. This guide provides a detailed comparison of this compound with the established standard of care for NPM1-mutated AML, focusing on mechanism of action, efficacy data, and the experimental basis for these findings.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches for NPM1-mutated AML diverge significantly between the targeted action of this compound and the broader mechanisms of the standard of care.
This compound: A Direct Hit on the Mutant Protein
This compound is a novel small molecule that directly targets the mutated NPM1 protein (NPM1c). In NPM1-mutated AML, the mutation leads to the aberrant localization of the NPM1 protein in the cytoplasm of leukemic cells, a critical event for leukemogenesis. This compound is designed to inhibit the expression of NPM1 and specifically recognize the C-terminal domain of the mutant protein, thereby preventing its nuclear-cytoplasmic translocation. This targeted intervention aims to restore normal cellular processes and trigger apoptosis in cancer cells.
Standard of Care: A Multi-pronged Assault
The standard of care for NPM1-mutated AML is more varied and depends on patient fitness. For fit patients, intensive chemotherapy, often a "7+3" regimen of cytarabine and an anthracycline (e.g., daunorubicin), is the frontline treatment. This approach indiscriminately targets rapidly dividing cells.
For patients unfit for intensive chemotherapy, the combination of venetoclax (a BCL-2 inhibitor) and a hypomethylating agent (HMA) like azacitidine has become a cornerstone of treatment. Venetoclax promotes apoptosis in cancer cells that overexpress the anti-apoptotic protein BCL-2, while azacitidine is thought to have a synergistic effect.
Comparative Efficacy: Preclinical Promise vs. Clinical Reality
Direct comparative clinical trials between this compound and the standard of care are not yet available, as this compound is in the preclinical stage of development. The following tables summarize the available data, highlighting the different contexts of their evaluation.
Table 1: In Vitro Cytotoxicity
| Compound/Regimen | Cell Lines | Key Findings |
| This compound | OCI-AML3 (NPM1-mutated), MOLM13 (NPM1-wildtype) | Higher cytotoxicity in NPM1-mutated cells (IC50 = 7.26 µM) compared to wild-type (IC50 = 10.89 µM)[1]. |
| Standard of Care | Various AML cell lines | Extensive data available demonstrating the cytotoxic effects of chemotherapy and venetoclax-based regimens. |
Table 2: In Vivo Efficacy in Animal Models
| Compound/Regimen | Animal Model | Key Findings |
| This compound | NSG mice with OCI-AML3 cell line xenografts | Reduced tumor infiltration in bone marrow and demonstrated in vivo efficacy[1]. |
| Standard of Care | Various AML patient-derived xenograft (PDX) models | Established efficacy in reducing leukemic burden and improving survival in numerous preclinical studies. |
Table 3: Clinical Outcomes in NPM1-mutated AML Patients
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Overall Survival (OS) |
| Intensive Chemotherapy ("7+3") | Fit adults | ~80-90%[2][3] | 5-year OS ~60%[4] |
| Venetoclax + Azacitidine | Unfit older adults | ~66-73%[5][6] | Median OS ~14.7 months[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Figure 1: Simplified Signaling Pathway in NPM1-mutated AML and Therapeutic Interventions.
Caption: Figure 2: General Experimental Workflow for Preclinical Evaluation of an Anti-AML Compound.
Experimental Protocols
Detailed below are representative methodologies for key experiments cited in the evaluation of anti-leukemic compounds.
Cell Viability (MTT) Assay
-
Cell Plating: AML cell lines (e.g., OCI-AML3) are seeded in 96-well plates at a density of 1 x 105 cells/mL in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization buffer (e.g., acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
In Vivo Xenograft Model and Bioluminescence Imaging
-
Cell Line Preparation: OCI-AML3 cells are transduced with a lentiviral vector expressing luciferase for in vivo tracking.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of the human cells.
-
Cell Injection: A defined number of luciferase-expressing OCI-AML3 cells (e.g., 1 x 106) are injected intravenously into the mice.
-
Treatment: Once the leukemia is established (confirmed by initial imaging), mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound at a specified dose and schedule), while the control group receives a vehicle.
-
Bioluminescence Imaging: At regular intervals, mice are anesthetized and injected with a luciferin substrate. The emitted light, proportional to the number of viable leukemic cells, is captured and quantified using an in vivo imaging system.
-
Endpoint Analysis: The study endpoints may include overall survival, and at the termination of the study, tissues such as bone marrow, spleen, and liver are harvested to assess leukemic infiltration by histology and flow cytometry.
Future Directions and Conclusion
This compound represents a rationally designed, targeted approach for the treatment of NPM1-mutated AML. Its preclinical data are encouraging, demonstrating specific activity against NPM1-mutated cells and in vivo efficacy. However, it is important to underscore that these are early findings. The standard of care, particularly venetoclax-based regimens, has significantly improved outcomes for many patients, especially those unfit for intensive chemotherapy.
The path forward for this compound will involve further preclinical characterization, including toxicology studies, before it can be considered for clinical trials. Should it progress, future studies will need to directly compare its efficacy and safety profile with the established standards of care. For researchers and drug development professionals, this compound exemplifies the potential of targeting the specific molecular vulnerabilities of cancer subtypes, a paradigm that continues to drive innovation in oncology.
References
- 1. Venetoclax with Azacitidine Disrupts Energy Metabolism and Targets Leukemia Stem Cells in Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophosmin Mutants Promote Adhesion, Migration and Invasion of Human Leukemia THP-1 Cells through MMPs Up-regulation via Ras/ERK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NPM1 Mutation in AML: Prognosis & Treatments - HealthTree for Acute Myeloid Leukemia [healthtree.org]
A Comparative Guide to the Anti-Leukemic Effects of UCM-13369 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel NPM1 inhibitor, UCM-13369, and its efficacy in various Acute Myeloid Leukemia (AML) cell lines. The performance of this compound is contrasted with current and emerging alternative therapies for NPM1-mutated AML, supported by experimental data.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the C-terminal domain of the mutated Nucleophosmin 1 (NPM1c) protein, a frequent driver mutation in AML. By inhibiting NPM1 expression, this compound downregulates the oncogenic pathway associated with NPM1c, leading to apoptosis in AML cells. This targeted approach offers a promising therapeutic strategy for this genetically distinct subset of AML.
Cross-Validation of this compound's Efficacy in AML Cell Lines
This compound has demonstrated potent cytotoxic effects in AML cell lines, with a particular sensitivity observed in cells harboring the NPM1c mutation.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Alternative NPM1-Targeting Agents in AML Cell Lines
| Cell Line | NPM1 Status | This compound IC50 (µM) | Ziftomenib IC50 (nM) | Revumenib IC50 (nM) | Venetoclax IC50 (µM) |
| OCI-AML3 | Mutated | ~1-10 (effective conc.) | ~low nM | 10-20 | >10 |
| MOLM-13 | Wild-type | Not Available | ~low nM | Not Available | Not Available |
| MV4-11 | Wild-type | Not Available | ~low nM | Not Available | Not Available |
| Kasumi-1 | Wild-type | Not Available | Not Available | Not Available | 7.4 |
| HL-60 | Wild-type | Not Available | Not Available | Not Available | 0.1 |
Note: IC50 values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions. The effective concentration for this compound in OCI-AML3 is based on observed biological effects at 10 µM.
Comparison with Alternative Therapies
The current therapeutic landscape for NPM1-mutated AML includes standard chemotherapy, as well as targeted agents like BCL-2 inhibitors and emerging menin inhibitors.
Standard of Care: The "3+7" induction chemotherapy regimen remains a frontline treatment for fit patients.
Venetoclax-based Regimens: The BCL-2 inhibitor venetoclax, often in combination with hypomethylating agents, has shown significant efficacy in older or unfit patients with NPM1-mutated AML.
Menin Inhibitors (Ziftomenib and Revumenib): These novel agents disrupt the interaction between menin and the MLL1 fusion protein, which is crucial for the leukemogenic program in both MLL-rearranged and NPM1-mutated AML. Both ziftomenib and revumenib have shown promising clinical activity and are either in late-stage clinical trials or have recently received FDA approval.
Signaling Pathway of this compound in NPM1-Mutated AML
This compound's mechanism of action involves the direct inhibition of NPM1, leading to downstream effects on key cellular proteins.
Caption: this compound inhibits mutant NPM1, affecting c-Myc and FBXW7 levels to induce apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Drug Treatment
OCI-AML3 cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator. For drug treatment experiments, cells are seeded at a desired density and treated with varying concentrations of this compound or other compounds for specified time periods (e.g., 24 and 48 hours).
Western Blot Analysis
Objective: To determine the protein expression levels of NPM1, c-Myc, and FBXW7 following this compound treatment.
Caption: Workflow for Western blot analysis of protein expression in treated AML cells.
Protocol:
-
Cell Lysis: After treatment, OCI-AML3 cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against NPM1, c-Myc, FBXW7, and a loading control (e.g., β-actin). After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Caption: Workflow for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: OCI-AML3 cells are treated with this compound for the desired time. Both adherent and suspension cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion
This compound demonstrates significant anti-leukemic activity, particularly in NPM1-mutated AML cell lines, by targeting the NPM1c oncoprotein and inducing apoptosis. While direct cross-study comparisons are challenging, the available data suggests that this compound's efficacy is within a relevant range compared to other targeted therapies such as menin inhibitors. Further comprehensive studies directly comparing this compound with these emerging agents across a standardized panel of AML cell lines are warranted to fully elucidate its therapeutic potential and position in the evolving landscape of AML treatment.
A Comparative Analysis of UCM-13369 and Other Microbiota-Inspired Compounds in Oncology
For Researchers, Scientists, and Drug Development Professionals
The human microbiota, a complex ecosystem of microorganisms residing within our bodies, is increasingly recognized as a crucial player in health and disease. Its metabolic products, a diverse array of small molecules, represent a promising and largely untapped resource for drug discovery. This guide provides a comparative analysis of UCM-13369, a novel microbiota-inspired compound targeting Nucleophosmin 1 (NPM1) in Acute Myeloid Leukemia (AML), with other compounds derived from or inspired by the microbiota that have demonstrated anti-cancer properties.
This document will delve into the mechanisms of action, quantitative efficacy, and the experimental basis for the activity of these compounds, offering a valuable resource for researchers in oncology and drug development.
Quantitative Efficacy of Microbiota-Inspired Compounds
The following table summarizes the in vitro efficacy of this compound and other relevant compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target/Mechanism | Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound | NPM1 Inhibitor | OCI-AML3 (NPM1-mutated AML) | Efficacy in the micromolar range | [1] |
| MOLM-13 (NPM1-mutated AML) | Efficacy in the micromolar range | [1] | ||
| OCI-AML2 (NPM1-wild type AML) | Efficacy in the micromolar range | [1] | ||
| Indole-3-carboxaldehyde (I3A) | Aryl Hydrocarbon Receptor (AhR) Agonist | NB4 (Acute Promyelocytic Leukemia) | Growth inhibition observed at 15.12-1000 µg/mL | [2] |
| BV-2 (Microglia) | 0.76 μM | [3] | ||
| Urolithin A | Multiple (e.g., mTOR, NF-κB inhibition) | Jurkat (T-cell Leukemia) | ~25 µM | [4][5] |
| K562 (Chronic Myelogenous Leukemia) | ~25 µM | [4][5] | ||
| HT29 (Colon Adenocarcinoma) | 25.45 µM | [6] | ||
| SW480 (Colon Adenocarcinoma) | 38.135 µM | [6] | ||
| SW620 (Metastatic Colorectal Cancer) | 53.561 µM | [6] | ||
| Sodium Butyrate | Histone Deacetylase (HDAC) Inhibitor | MCF7 (Breast Cancer) | 2.5 mM (maximum inhibitory effect) | [7] |
| T47D (Breast Cancer) | 2.5 mM (maximum inhibitory effect) | [7] | ||
| MDA-MB-231 (Breast Cancer) | 2.5 mM (maximum inhibitory effect) | [7] | ||
| BT20 (Breast Cancer) | 2.5 mM (maximum inhibitory effect) | [7] | ||
| SW480 (Colorectal Cancer) | IC50s at 24h, 48h, and 72h were determined | [8] | ||
| LN-405 (Glioblastoma) | 26 mM | [9] | ||
| T98G (Glioblastoma) | 22.7 mM | [9] | ||
| GW4869 | Neutral Sphingomyelinase (nSMase) Inhibitor | Cell-free assay | 1 µM | [10][11][12] |
| OPM2 (Multiple Myeloma) | Inhibition of proliferation only significant at ≥40 µmol/L | [12] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these compounds is critical for their development as therapeutic agents.
This compound and the NPM1 Signaling Pathway
This compound is a first-in-class small molecule that directly targets Nucleophosmin 1 (NPM1), a protein frequently mutated in AML.[1] In its wild-type form, NPM1 is primarily localized in the nucleolus and is involved in ribosome biogenesis, DNA repair, and cell cycle regulation.[13] Mutations in NPM1 lead to its aberrant cytoplasmic localization (NPM1c), which contributes to leukemogenesis by disrupting normal cellular processes and promoting cell survival.[14][15] this compound specifically recognizes the C-terminal domain of the mutated NPM1, leading to the downregulation of pathways associated with NPM1c and inducing apoptosis in AML cells.[1][16][17]
Indole-3-carboxaldehyde and the Aryl Hydrocarbon Receptor (AhR) Pathway
Indole-3-carboxaldehyde (I3A) is a tryptophan metabolite produced by gut bacteria. It acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and cellular homeostasis.[18][19][20][21] Upon binding I3A, the AhR translocates to the nucleus, where it can modulate the expression of genes involved in inflammation and cell proliferation.[18][19][20][21] The anti-cancer effects of I3A are thought to be mediated, at least in part, through its influence on these pathways.
GW4869 and the Inhibition of Exosome Biogenesis
GW4869 is a widely used pharmacological inhibitor of neutral sphingomyelinase (nSMase).[10][11][12] While not a direct microbiota metabolite, it is relevant to this discussion as it targets a key pathway in intercellular communication, which is also utilized by the gut microbiota to interact with the host. nSMase plays a crucial role in the biogenesis of exosomes, small extracellular vesicles that carry proteins, lipids, and nucleic acids between cells.[22][23][24] By inhibiting nSMase, GW4869 blocks the formation of ceramide from sphingomyelin, a critical step in the inward budding of multivesicular bodies to form intraluminal vesicles, the precursors of exosomes.[22][23][24] In the context of cancer, inhibiting exosome release can disrupt tumor-promoting communication within the tumor microenvironment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed AML cells (e.g., OCI-AML3, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of appropriate culture medium.[25] For primary leukemic samples, a higher density of 1 x 10^6 cells/mL is recommended.[25]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, I3A, etc.) in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[25][26][27]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[27]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[25][26]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Treat AML cells with the desired concentrations of the test compounds for a specified time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: After treatment, harvest the cells by centrifugation. For adherent cells, gently trypsinize and collect the cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[29][30]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[29][30]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[31][32]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[30][32]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The study of microbiota-inspired compounds is a rapidly evolving field with immense potential for oncology drug discovery. This compound represents a significant advancement as a targeted therapy for NPM1-mutated AML, demonstrating the power of leveraging the chemical diversity of the microbiome. Comparative analysis with other microbiota-derived compounds like Indole-3-carboxaldehyde and Urolithin A highlights the varied mechanisms through which these natural products can exert anti-cancer effects. While direct comparative studies are still needed, the available data suggest that these compounds hold promise as standalone therapies or in combination with existing treatments. Further research into the vast chemical space of the microbiota is warranted to uncover novel therapeutic agents for a range of cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of sodium butyrate on colorectal cancer cells and construction of the related molecular network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the combined anti-cancer effects of sodium butyrate and celastrol in glioblastoma cell lines: a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. NPM1-mutated Acute Myeloid Leukemia — Leukemia Research Foundation [leukemiarf.org]
- 14. How does the NPM1 mutant induce leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophosmin 1 Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | NPM1 inhibitor | Probechem Biochemicals [probechem.com]
- 17. This compound | TargetMol [targetmol.com]
- 18. Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer [mdpi.com]
- 19. Role of aryl hydrocarbon receptor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as an Anti-Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. researchhub.com [researchhub.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Annexin V Staining Protocol [bdbiosciences.com]
- 31. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
UCM-13369: A Targeted Approach for Mutant NPM1 in Acute Myeloid Leukemia
A comparative guide for researchers and drug development professionals on the specificity and efficacy of UCM-13369, a novel inhibitor of mutant Nucleophosmin 1 (NPM1), in the context of Acute Myeloid Leukemia (AML).
Mutations in the Nucleophosmin 1 (NPM1) gene are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML), leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c). This dislocation is a key driver of leukemogenesis, making mutant NPM1 an attractive therapeutic target. This compound has emerged as a promising small molecule inhibitor specifically designed to target this oncogenic protein. This guide provides a comprehensive analysis of the specificity of this compound for mutant NPM1, supported by experimental data, and compares its performance with other therapeutic strategies.
Mechanism of Action: Specific Recognition of Mutant NPM1
This compound is a novel NPM1 inhibitor that demonstrates a high degree of specificity for the C-terminal DNA-binding domain of the mutant NPM1 C+ protein.[1][2] This selective interaction is crucial as it directly addresses the molecular abnormality driving the disease. The binding of this compound to mutant NPM1 leads to the downregulation of the signaling pathway associated with NPM1c, ultimately inducing apoptosis in AML cell lines and primary patient cells.[1][3] A key aspect of its mechanism is the prevention of the aberrant nucleus-to-cytoplasm translocation of the mutant protein, thereby restoring normal cellular localization and function.
Validating Specificity: Experimental Evidence
The specificity of this compound for mutant NPM1 has been validated through a series of key experiments, including cellular colocalization studies and biophysical assays.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding affinity of this compound to both mutant and wild-type NPM1. These experiments have revealed that this compound exhibits a 2-fold higher affinity for the C-terminal domain of the NPM1 C+ mutant compared to the wild-type NPM1 domain. This differential affinity underscores the inhibitor's specificity for the disease-associated protein conformation.
Cellular Cytotoxicity Assays
The selective cytotoxicity of this compound has been demonstrated in AML cell lines with different NPM1 mutation statuses. The NPM1-mutated cell line, OCI-AML3 , which harbors the common NPM1 mutation A, shows significantly higher sensitivity to this compound compared to the NPM1 wild-type cell line, MOLM13 .
| Cell Line | NPM1 Mutation Status | Relative Sensitivity to this compound |
| OCI-AML3 | Mutated (NPM1c+) | High |
| MOLM13 | Wild-Type | Low |
Quantitative IC50 values from dose-response curves are essential for a precise comparison. While the available data indicates a clear differential, specific numerical values were not publicly available at the time of this guide's compilation.
The Mutant NPM1 Signaling Pathway
The aberrant cytoplasmic localization of mutant NPM1 (NPM1c) drives leukemogenesis through the upregulation of key proto-oncogenes, including the HOX and MEIS1 gene families. This dysregulation of gene expression is a critical downstream effect of the NPM1 mutation. This compound, by specifically targeting and inhibiting the function of NPM1c, effectively downregulates this oncogenic signaling cascade.
References
Comparative Efficacy of UCM-13369 in Relapsed or Refractory AML Models
A Preclinical Comparison with Standard-of-Care Agents
In the landscape of relapsed or refractory acute myeloid leukemia (AML), novel therapeutic strategies are urgently needed. This guide provides a comparative analysis of the preclinical efficacy of UCM-13369, a novel NPM1 inhibitor, against established targeted therapies, Gilteritinib (a FLT3 inhibitor) and Venetoclax (a BCL-2 inhibitor), in relevant AML models.
Executive Summary
This compound, a microbiota-inspired synthetic compound, demonstrates a unique mechanism of action by targeting nucleophosmin 1 (NPM1), a protein frequently mutated in AML. Preclinical data indicates its potential in inducing apoptosis and reducing tumor burden in NPM1-mutated AML models. This guide presents a side-by-side comparison of the available preclinical data for this compound, Gilteritinib, and Venetoclax, focusing on their efficacy in cell line and animal models of relapsed or refractory AML.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its comparators.
Table 1: In Vitro Efficacy in AML Cell Lines
| Compound | Cell Line | Genotype | Efficacy Metric (IC50) | Reference |
| This compound | OCI-AML3 | NPM1c+ | Data on dose-response curve available, specific IC50 not published. | [1] |
| MOLM13 | NPM1-wt, FLT3-ITD | Data on dose-response curve available, specific IC50 not published. | [1] | |
| Gilteritinib | MOLM-13 | FLT3-ITD | ~2.9 nM | [2] |
| MV4-11 | FLT3-ITD | ~0.92 nM | [2] | |
| Venetoclax | OCI-AML3 | NPM1c+ | Resistant | [3] |
| MOLM-13 | NPM1-wt, FLT3-ITD | 20 nM | [3] |
Table 2: In Vivo Efficacy in AML Xenograft Models
| Compound | Mouse Model | AML Cell Line | Treatment Regimen | Key Outcomes | Reference |
| This compound | NSG Mice | OCI-AML3 (NPM1c+) | 50 mg/kg, tail vein injection | Reduction of tumor infiltration. No significant increase in survival observed. | [1] |
| Gilteritinib | Xenografted Mice | MV4-11 (FLT3-ITD) | Not specified | 78% tumor growth inhibition (monotherapy). | [4] |
| Venetoclax | Patient-Derived Xenograft (PDX) | NPM1-mutated | 100 mg/kg, gavage, 5 days/week for 4 weeks | Strong and synergistic anti-leukemic effect in combination with HHT. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: AML cell lines (OCI-AML3, MOLM13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4][6]
-
IC50 Determination: Cells are plated in 96-well plates and treated with a range of drug concentrations for a specified duration (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo® or WST. IC50 values are calculated using non-linear regression analysis.[3][7][8]
-
Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells are treated with the compounds for a defined period, followed by staining and analysis to determine the percentage of apoptotic cells.[9][10]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice, such as Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NSG mice, are commonly used.[1][11][12]
-
Cell Engraftment: Human AML cell lines (e.g., OCI-AML3, MV4-11) are injected intravenously (tail vein) or subcutaneously into the mice. Engraftment is monitored through methods like bioluminescence imaging (for luciferase-expressing cells) or flow cytometry for human CD45+ cells in peripheral blood or bone marrow.[1][11][12]
-
Treatment Administration: this compound has been administered via tail vein injection.[1] Gilteritinib and Venetoclax are often administered orally via gavage.[2][5] Treatment schedules vary depending on the study design.
-
Efficacy Evaluation: Tumor burden is monitored throughout the study. For subcutaneous models, tumor volume is measured. For disseminated leukemia models, the percentage of human leukemic cells in the bone marrow, spleen, and peripheral blood is quantified by flow cytometry. Survival is also a key endpoint.[1][4][5]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these compounds is essential for rational drug development and combination strategies.
This compound and the NPM1 Pathway
This compound directly targets NPM1, a multifunctional protein involved in ribosome biogenesis, DNA repair, and regulation of tumor suppressors like p53. In AML, NPM1 mutations (NPM1c+) lead to its aberrant cytoplasmic localization, contributing to leukemogenesis. This compound inhibits the expression of mutant NPM1c+ and promotes its nuclear relocalization, thereby restoring its normal function and inducing apoptosis in NPM1-mutated AML cells.[1]
Caption: this compound targets mutant NPM1, restoring its nuclear localization and tumor suppressor functions.
Gilteritinib and the FLT3 Signaling Pathway
Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML (e.g., internal tandem duplication - ITD). FLT3-ITD mutations lead to constitutive activation of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. Gilteritinib blocks this aberrant signaling, leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[2][13][14]
Caption: Gilteritinib inhibits constitutively active FLT3-ITD, blocking downstream pro-survival pathways.
Venetoclax and the BCL-2 Apoptosis Pathway
Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in AML cells. BCL-2 sequesters pro-apoptotic proteins like BIM, preventing the induction of apoptosis. By binding to BCL-2, Venetoclax releases these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.[15][16]
Caption: Venetoclax inhibits BCL-2, leading to the activation of the intrinsic apoptotic pathway.
Experimental Workflow
A typical preclinical workflow for evaluating a novel AML therapeutic like this compound is outlined below.
Caption: A standard preclinical workflow for AML drug evaluation, from in vitro screening to in vivo efficacy.
References
- 1. Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential induction of apoptosis for primary human leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel method enabling the use of cryopreserved primary acute myeloid leukemia cells in functional drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Venetoclax-based regimens for NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 16. Venetoclax in combination with hypomethylating agents for the treatment of older patients with NPM1-mutated acute myeloid leukemia [aml-hub.com]
Preclinical Validation of UCM-1336 for Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of UCM-1336, a novel Isoprenylcysteine Carboxylmethyltransferase (ICMT) inhibitor, against other therapeutic alternatives for Ras-driven cancers. The information presented is supported by experimental data to aid in the evaluation of UCM-1336 for potential clinical development.
Executive Summary
UCM-1336 is a potent and selective inhibitor of ICMT, an enzyme critical for the final step in the post-translational modification of Ras proteins. By inhibiting ICMT, UCM-1336 disrupts the proper membrane localization of Ras, leading to a reduction in Ras activity and the inhibition of downstream oncogenic signaling pathways. Preclinical studies have demonstrated the efficacy of UCM-1336 in inducing cell death in various Ras-mutated cancer cell lines and in prolonging survival in an in vivo model of acute myeloid leukemia (AML). This guide will delve into the quantitative data from these studies, compare UCM-1336 with an alternative ICMT inhibitor and other Ras-targeting strategies, and provide detailed experimental methodologies.
Data Presentation
In Vitro Efficacy: ICMT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of UCM-1336 and a comparable ICMT inhibitor, cysmethynil, across a panel of Ras-mutated human cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | Ras Mutation | UCM-1336 IC50 (µM) | Cysmethynil IC50 (µM) |
| PANC-1 | Pancreatic Cancer | KRAS | 2-12 | - |
| MIA PaCa-2 | Pancreatic Cancer | KRAS | 2-12 | - |
| MDA-MB-231 | Breast Cancer | KRAS | 2-12 | 21.8[1] |
| SW620 | Colorectal Cancer | KRAS | 2-12 | - |
| SK-Mel-173 | Melanoma | NRAS | 2-12 | - |
| HL-60 | Acute Myeloid Leukemia | NRAS | 2-12 | - |
| PC-3 | Prostate Cancer | - | - | 21.3[1] |
| HepG2 | Liver Cancer | - | - | 19.3[1] |
Note: A specific IC50 value of 2 µM has been reported for UCM-1336's inhibition of the ICMT enzyme itself.[1][2]
In Vivo Efficacy: UCM-1336 in a Xenograft Model of Acute Myeloid Leukemia (AML)
A preclinical study evaluated the in vivo efficacy of UCM-1336 in a xenograft model using immunodeficient NSG mice engrafted with the human AML cell line HL-60 (harboring an NRAS Q61K mutation).[3][4]
| Treatment Group | Parameter | Result |
| UCM-1336 | Survival | Significantly prolonged survival (Hazard Ratio = 6.211; p=0.0274)[3] |
| UCM-1336 | Tumor Burden | Reduced tumor burden in the bone marrow[3] |
| Vehicle Control | Survival | - |
| Vehicle Control | Tumor Burden | - |
Comparison with Alternative Ras-Targeting Strategies
Beyond direct ICMT inhibition, other strategies to target Ras-driven cancers are in development. This section provides a brief comparison with two such alternatives.
| Therapeutic Strategy | Target | Example Compound(s) | Preclinical Efficacy Highlights |
| Farnesyltransferase (FTase) Inhibition | Farnesyltransferase | Lonafarnib, Tipifarnib | Demonstrated anti-proliferative and anti-tumor effects in preclinical models.[5] However, clinical activity has been limited in solid tumors when used as a single agent. |
| RAS(ON) Inhibition | Active, GTP-bound RAS | RMC-6236 | Has shown potent anti-cancer activity across various RAS-addicted cell lines and has driven profound tumor regressions in multiple tumor types in mouse xenograft models.[2] |
Experimental Protocols
In Vitro Assays
Cell Viability Assay (MTT)
-
Cell Seeding: Ras-mutated cancer cell lines (PANC-1, MIA PaCa-2, MDA-MB-231, SW620, SK-Mel-173, HL-60) and control fibroblast cell lines (NIH3T3, 142BR) were seeded in 96-well plates.
-
Treatment: Cells were treated with increasing concentrations of UCM-1336 for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength to determine cell viability. IC50 values were calculated from the dose-response curves.
Apoptosis and Autophagy Assays
-
Western Blot Analysis:
-
Sample Preparation: Cells were treated with UCM-1336 or vehicle control. Cell lysates were prepared and protein concentration was determined.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against markers of apoptosis (e.g., cleaved PARP) and autophagy (e.g., LC3-II).
-
Detection: Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.
-
-
Caspase-3 Activity Assay:
-
Cell Lysis: Cells were treated with UCM-1336 or vehicle control and then lysed.
-
Assay: The lysate was incubated with a caspase-3 substrate conjugated to a fluorophore or chromophore.
-
Measurement: The fluorescence or absorbance was measured to quantify caspase-3 activity.
-
In Vivo Xenograft Model of AML
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) gamma (NSG) mice were used.
-
Cell Line: The human AML cell line HL-60, which harbors an NRAS mutation, was utilized.
-
Engraftment: One million HL-60 cells were injected intravenously into the mice.
-
Treatment: One week after engraftment, mice were treated with UCM-1336 (25 mg/kg, intraperitoneally) for 15 days, following a schedule of 3 cycles of 5 days of treatment followed by 2 days of rest.
-
Monitoring and Endpoints:
-
Survival: Mice were monitored daily, and survival was recorded. Kaplan-Meier survival curves were generated.
-
Tumor Burden: At the end of the study, bone marrow was harvested to assess the infiltration of HL-60 cells (positive for human CD45) by immunohistochemistry (IHC).
-
Mandatory Visualizations
Signaling Pathway of UCM-1336 Action
Caption: Mechanism of action of UCM-1336 in inhibiting the Ras signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Revolution Medicines Presents Encouraging Clinical Data for RMC-6236 and RMC-6291 at 2023 Triple Meeting - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Revolution Medicines Reports Strong Anti-Tumor Effects of RAS(ON) Inhibitors in KRAS-Mutated NSCLC Models [synapse.patsnap.com]
A Comparative Analysis of Safety Profiles in Targeted Therapies: BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized the treatment landscape for many malignancies, particularly hematological cancers. Among these, Bruton's tyrosine kinase (BTK) inhibitors have demonstrated remarkable efficacy. However, their unique safety profiles warrant careful consideration. This guide provides a comparative analysis of the safety profiles of three prominent BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib, supported by data from clinical trials and real-world studies. Due to the absence of publicly available information on UCM-13369, this guide focuses on these established agents to illustrate a comprehensive safety comparison.
Comparative Safety Data of BTK Inhibitors
The following table summarizes the incidence of key adverse events (AEs) associated with ibrutinib, acalabrutinib, and zanubrutinib. Data is aggregated from various clinical trials and real-world analyses to provide a broad overview. It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and follow-up durations.
| Adverse Event (Any Grade) | Ibrutinib | Acalabrutinib | Zanubrutinib | Key Considerations |
| Cardiovascular | ||||
| Atrial Fibrillation/Flutter | Higher Incidence[1][2][3][4] | Lower Incidence vs. Ibrutinib[1][2][5][6] | Lower Incidence vs. Ibrutinib[7][8][9] | A significant concern with first-generation BTK inhibitors. |
| Hypertension | Higher Incidence[1][2][3][10] | Lower Incidence vs. Ibrutinib[1][2] | Lower Incidence vs. Ibrutinib[7][8][9] | Often manageable with standard antihypertensive medications. |
| Hemorrhage | ||||
| Any Grade Bleeding/Bruising | Common[11] | Common, but major hemorrhage rates are a key focus. | Common, with most events being mild.[12] | Risk increases with concomitant use of anticoagulants or antiplatelet agents.[12] |
| Gastrointestinal | ||||
| Diarrhea | Higher Incidence[1][3][4][5] | Lower Incidence vs. Ibrutinib[1][5] | Incidence reported, generally manageable.[9] | Typically low-grade and occurs early in treatment. |
| Musculoskeletal | ||||
| Arthralgia | Higher Incidence vs. Acalabrutinib[1][5] | Lower Incidence vs. Ibrutinib[1][5] | Reported as a common AE. | Can impact quality of life and may require supportive care. |
| Other Common AEs | ||||
| Headache | Lower Incidence vs. Acalabrutinib[1][5] | Higher Incidence vs. Ibrutinib[1][5][11] | Reported as a common AE.[12] | Often transient and manageable. |
| Cough | Lower Incidence vs. Acalabrutinib[1][5] | Higher Incidence vs. Ibrutinib[1][5] | Reported as a common AE.[9] | |
| Infections | Common[10][13][14] | Common[11] | High incidence reported, including opportunistic infections.[12] | A class-wide effect due to immunosuppression. |
| Neutropenia | Common | Common | Higher incidence reported in some comparisons.[15] | Can be a dose-limiting toxicity. |
| Treatment Discontinuation due to AEs | Higher Rate vs. Acalabrutinib & Zanubrutinib[1][9] | Lower Rate vs. Ibrutinib[1] | Lower Rate vs. Ibrutinib[9] | A key indicator of overall tolerability. |
Experimental Protocols: A Look at the Methodologies
The data presented in this guide are derived from a variety of study types, each with its own methodology for assessing safety and tolerability.
-
Randomized Controlled Trials (RCTs): These studies, such as the ELEVATE-RR and ALPINE trials, provide the highest level of evidence by directly comparing two or more treatments in a controlled setting.[1][5][9] Patients are randomly assigned to a treatment arm, and safety data, including the incidence, severity, and duration of AEs, are systematically collected and analyzed.
-
Pooled Analyses: These analyses combine safety data from multiple clinical trials of the same drug. This approach increases the sample size and allows for a more comprehensive characterization of the drug's safety profile, including the detection of less common AEs.[7][9]
-
Real-World Evidence (RWE) Studies: These studies analyze data from routine clinical practice, often using large healthcare databases or patient registries.[2][11][12][14] RWE studies provide valuable insights into the long-term safety of a drug in a broader and more diverse patient population than is typically included in clinical trials.
-
Pharmacovigilance Database Analysis: These studies, such as those analyzing the FDA Adverse Event Reporting System (FAERS), can help identify potential safety signals and rare AEs that may not have been apparent in clinical trials.[12][15][16]
The safety assessments in these studies typically involve:
-
Regular monitoring and grading of AEs according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Collection of vital signs, electrocardiograms (ECGs), and laboratory tests at specified intervals.
-
Documentation of dose modifications, treatment interruptions, and discontinuations due to AEs.
Visualizing the Landscape
Signaling Pathway of BTK Inhibitors
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in B-cell receptor (BCR) signaling and how its inhibition by targeted therapies impacts downstream pathways involved in B-cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. ajmc.com [ajmc.com]
- 3. ashpublications.org [ashpublications.org]
- 4. cllsociety.org [cllsociety.org]
- 5. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial | Medfyle [medfyle.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ajmc.com [ajmc.com]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. imbruvicahcp.com [imbruvicahcp.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Real-world safety profile of zanubrutinib: a disproportionality analysis based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Real-World Safety Profile of Ibrutinib in Chronic Lymphocytic Leukemia: A Focus on Adverse Events, Discontinuations, and Effectiveness Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Safety Profile of Ibrutinib: An Analysis of the WHO Pharmacovigilance Database - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Disposal Protocol for UCM-13369
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper handling and disposal of UCM-13369, an NPM1 inhibitor utilized in laboratory research. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for handling chlorinated organic compounds and investigational drugs in a laboratory setting.
Immediate Safety & Handling Precautions
Researchers and laboratory personnel must adhere to standard safety protocols when handling this compound to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
Due to its nature as a chlorinated organic compound and an investigational drug, this compound requires disposal as hazardous chemical waste.
-
Segregation at the Source:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats, contaminated paper towels) in a designated, clearly labeled, and sealed container.
-
Liquid Waste:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, sealed, and clearly labeled container. Do not pour down the drain.
-
Organic Solutions: Collect solutions of this compound in organic solvents (especially chlorinated solvents) in a designated, sealed, and clearly labeled container for halogenated organic waste.
-
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the major components of any solvent mixture.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. Researchers must consult their institution's specific waste disposal guidelines and, if available, the official Safety Data Sheet (SDS) for this compound. The absence of a specific SDS necessitates a cautious approach, treating the compound as hazardous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
